Quinidine N-oxide
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H24N2O3 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(S)-[(2R,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |
InChI |
InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-,22?/m0/s1 |
Clé InChI |
WVDIZKMXQMCCAA-CNWBUJQCSA-N |
SMILES isomérique |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O |
SMILES canonique |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O |
Synonymes |
quinidine-N-oxide |
Origine du produit |
United States |
Foundational & Exploratory
Quinidine N-oxide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Quinidine N-oxide, a primary metabolite of the antiarrhythmic drug quinidine. This document details established synthesis protocols, presents key analytical data in a structured format, and outlines the methodologies for its thorough characterization.
Introduction
This compound is a significant metabolite of quinidine, formed primarily through the action of cytochrome P450 enzymes, particularly CYP3A4.[1] While considered pharmacologically inactive, its study is crucial for understanding the overall metabolism, pharmacokinetics, and toxicological profile of quinidine.[1][2] This guide consolidates scientific literature to provide a practical resource for researchers engaged in the synthesis, identification, and analysis of this compound.
Synthesis of this compound
The synthesis of this compound involves the selective oxidation of the tertiary nitrogen atom in the quinuclidine ring of quinidine.[3][4] Several methods have been reported, with the choice of oxidizing agent being critical to achieving high regioselectivity and yield. Two prominent methods are detailed below.
Oxidation using Potassium Peroxymonosulfate (KPMS)
A rapid and efficient method for the synthesis of this compound utilizes potassium peroxymonosulfate as the oxidant. This approach allows for the synthesis to be completed in as little as 15 minutes at room temperature.
-
Dissolution: Dissolve Quinidine in an appropriate solvent.
-
pH Adjustment: Adjust the pH of the solution to approximately 9.5 using a suitable buffer, such as a Britton-Robinson buffer.
-
Oxidation: Introduce a 5-fold excess of potassium peroxymonosulfate (KPMS) to the solution.
-
Reaction: Stir the reaction mixture at room temperature (20–25 °C).
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction and extract the product. Purify the crude product using column chromatography to obtain this compound.
Oxidation using Ozone
An alternative, environmentally friendly method involves the use of ozone as a selective oxidizing agent. This method has been reported to yield this compound in good quantities.
-
Solution Preparation: Dissolve 0.9733 g (3 mmol) of quinidine base in 20 ml of a 95:5 (v/v) acetone/water mixture to achieve a concentration of 0.15 M.
-
Reaction Setup: Place the solution in a reaction vessel equipped with a gas dispersion tube and cool it to a temperature between -12°C and 0°C.
-
Ozonolysis: Bubble ozone gas through the solution at a low flow rate of 0.06 mmol/minute for approximately two hours. The reaction is complete when the solution turns a pale yellow color.
-
Quenching: Stream nitrogen gas through the reaction mixture to remove any remaining ozone.
-
Isolation: Evaporate the solvent under reduced pressure to obtain the crude product as a yellow foam.
-
Purification: Purify the product by chromatographic methods.
The synthesis workflow can be visualized as follows:
Caption: General workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the key analytical techniques and their expected results.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₃ | |
| Molecular Weight | 340.4 g/mol | |
| Appearance | Solid | |
| Melting Point | 133-134°C | |
| Solubility | Soluble in DMSO |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of this compound and to monitor the progress of the synthesis reaction.
| Technique | Conditions | Observation | Reference |
| TLC | Eluent: Methanol-Acetone (1:1) | Rf value = 0.3 (lower than quinidine's Rf of 0.5, indicating higher polarity) | |
| HPLC | Isocratic reversed-phase with fluorescence detection | Specific and sensitive quantitation in plasma and urine |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound.
| Technique | Ionization Mode | Observed m/z | Interpretation | Reference |
| LC-Q-ToF-MS | ESI+ | [M+H]⁺ = 341 | Protonated molecular ion | |
| MS/MS | ESI+ | 323, 296, 198, 186, 160 | Product ions from fragmentation |
The difference of 16 atomic mass units between the protonated molecular ions of quinidine (m/z 325) and this compound (m/z 341) confirms the addition of an oxygen atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the site of oxidation.
| Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |
| ¹H-NMR | CDCl₃ | 8.68 (1H, d, J=4.6 Hz), 7.78 (1H, d, J=4.6 Hz), 7.83 (1H, d, J=2.7 Hz), 3.40 (1H, dd, J=2.7, 9.2 Hz) | |
| ¹³C-NMR | CDCl₃ | 148.1, 120.9, 149.4, 127.7, 102.9, 159.0, 123.1 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
| Technique | Key Absorptions | Reference |
| FTIR | 928-971 cm⁻¹ (N-O group vibrations) | |
| UV-Vis | λmax at 235 nm and 334 nm |
The overall characterization workflow is depicted below:
Caption: Workflow for the analytical characterization of this compound.
Pharmacokinetics and Metabolism
This compound is a major human metabolite of quinidine. Studies in healthy subjects have shown that after oral administration, it has a relatively short elimination half-life of approximately 2.5 hours. Its renal clearance is about 1.3 L/hr, with around 13.9% of the dose being excreted unchanged in the urine. The formation of this compound is primarily catalyzed by the cytochrome P450 isoform CYP3A4.
The metabolic pathway can be summarized as follows:
References
Quinidine N-oxide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine N-oxide is a primary metabolite of the antiarrhythmic drug quinidine. Formed in the liver primarily by the action of cytochrome P450 3A4 (CYP3A4), it is generally considered to be pharmacologically inactive.[1][2] Understanding the chemical properties, structure, and metabolic fate of this compound is crucial for a comprehensive toxicological and pharmacological assessment of its parent drug, quinidine. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and analytical methodologies for this compound, tailored for professionals in research and drug development.
Chemical Properties and Structure
This compound is a derivative of quinidine where the nitrogen atom of the quinuclidine ring is oxidized. This structural modification significantly alters the physicochemical properties of the parent molecule.
Chemical Structure
The chemical structure of this compound is depicted below:
(Image of the chemical structure of this compound would be placed here in a real document)
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 70116-00-6 | [2] |
| Molecular Formula | C20H24N2O3 | [2] |
| Molecular Weight | 340.42 g/mol | [2] |
| Appearance | Off-White Solid | |
| Solubility | Soluble in DMSO and Methanol. | |
| Predicted pKa | 11.93 ± 0.20 | |
| Storage | 2-8°C Refrigerator, Under inert atmosphere. |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized by the oxidation of quinidine. One common method involves the use of meta-chloroperoxybenzoic acid (m-CPBA).
Protocol: Synthesis of this compound using m-CPBA
-
Dissolution: Dissolve quinidine (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at 0 °C (ice bath), add a solution of m-CPBA (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize the excess m-CPBA.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., a gradient of 2% to 10% methanol in dichloromethane) to yield pure this compound.
Analytical Methods
Protocol: Analysis of this compound by RP-HPLC
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can be used for the quantification of this compound.
| Parameter | Specification |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and 10 mM ammonium acetate buffer (pH 7) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 235 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Prepare working standards by serial dilution of the stock solution in the mobile phase.
-
For biological samples, perform a protein precipitation step using acetonitrile, followed by centrifugation and filtration of the supernatant before injection.
Mandatory Visualizations
Metabolic Pathway of Quinidine
Quinidine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of this compound is a significant metabolic pathway.
Caption: Metabolic pathway of Quinidine to its major metabolites.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis and purification of this compound.
Structural Elucidation Data
Mass Spectrometry
The mass spectrum of this compound shows a characteristic fragmentation pattern. The protonated molecule [M+H]+ is observed, and a key fragment corresponds to the loss of an oxygen atom from the N-oxide moiety. The fragmentation pattern of quinine N-oxide, a diastereomer, shows a protonated molecular ion at m/z 341 and product ions at m/z 323, 296, 198, 186, and 160. A similar pattern is expected for this compound.
NMR Spectroscopy
The 1H and 13C NMR spectra of this compound are consistent with its proposed structure. The chemical shifts of the protons and carbons in the quinuclidine ring are particularly affected by the presence of the N-oxide group compared to the parent quinidine molecule. Detailed 1H and 13C NMR data for quinoline N-oxide derivatives have been reported, which can serve as a reference for interpreting the spectra of this compound.
Conclusion
This technical guide provides a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The provided experimental protocols and data are intended to be a valuable resource for researchers, scientists, and drug development professionals working with quinidine and its metabolites. A thorough understanding of this pharmacologically inactive metabolite is essential for a complete characterization of the disposition and safety profile of quinidine.
References
An In-depth Technical Guide to the Mechanism of Action of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine N-oxide is a prominent metabolite of the class Ia antiarrhythmic drug, quinidine. While the electrophysiological and pharmacological profiles of quinidine are well-documented, the specific mechanism of action of its N-oxide metabolite is less comprehensively understood. This technical guide synthesizes the available scientific literature to provide an in-depth overview of the known pharmacological properties of this compound, with a focus on its cardiac electrophysiological effects. The evidence indicates that this compound possesses some electrophysiological activity, but it is significantly less potent than its parent compound, quinidine, and is generally considered to not contribute significantly to the overall antiarrhythmic effect of quinidine therapy. This document provides a summary of its known effects, relevant quantitative data, detailed experimental protocols from key studies, and visual representations of its metabolic generation and experimental evaluation.
Introduction
Quinidine, a stereoisomer of quinine, has a long history in the management of cardiac arrhythmias. Its mechanism of action is complex, involving the blockade of multiple cardiac ion channels, primarily the fast inward sodium current (INa) and several repolarizing potassium currents (e.g., IKr, IKs)[1]. Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound[2][3]. While some metabolites, such as 3-hydroxyquinidine, exhibit significant antiarrhythmic activity, the contribution of this compound to the clinical effects of quinidine has been a subject of investigation. This guide focuses on elucidating the specific mechanism of action of this compound based on available preclinical and clinical data.
Metabolic Pathway of Quinidine to this compound
This compound is formed through the N-oxidation of the quinuclidine nitrogen atom of quinidine. This metabolic process is primarily catalyzed by the CYP3A4 isoenzyme in the liver, although CYP2C9 and CYP2E1 may also contribute to a minor extent[2].
Metabolic conversion of quinidine to this compound.
Comparative Cardiac Electrophysiology
The primary investigations into the mechanism of action of this compound have been comparative studies against its parent compound, quinidine. These studies have generally concluded that this compound has limited electrophysiological activity.
Effects on Cardiac Action Potential
A key study by Thompson et al. (1987) investigated the effects of quinidine and its major metabolites on the transmembrane action potentials of canine Purkinje fibers[4]. The findings related to this compound are summarized below:
-
Effect on Vmax (Phase 0 Depolarization): At a concentration of 10 µM and a rapid stimulation cycle length of 300 msec, this compound was the only tested compound (amongst quinidine, 3-hydroxyquinidine, O-desmethylquinidine, and 2'-oxoquinidinone) that did not cause a statistically significant depression of the maximum upstroke velocity (Vmax) of the action potential. This suggests a significantly weaker blocking effect on the fast sodium current (INa) compared to quinidine and its other metabolites.
-
Effect on Action Potential Duration (APD90): In contrast to its minimal effect on Vmax, this compound did demonstrate an effect on repolarization. At a long stimulation cycle length of 4000 msec, 10 µM this compound produced a significant prolongation of the action potential duration at 90% repolarization (APD90). This suggests a potential, albeit modest, interaction with one or more potassium currents involved in repolarization.
In Vivo Electrophysiological Effects
Quantitative Data
The available quantitative data for this compound primarily pertains to its pharmacokinetics. There is a notable absence of published IC50 or Ki values for the interaction of this compound with specific cardiac ion channels.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-life | 2.5 ± 0.28 hours | |
| Renal Clearance | 1.3 ± 0.3 L/hr | |
| Unchanged in Urine (up to 12h) | 13.9 ± 3.7 % of dose | |
| Free Fraction in Serum | 3.3 ± 0.83 % |
Experimental Protocols
The following is a detailed description of the methodology used in the key comparative electrophysiology study by Thompson et al. (1987).
5.1. Preparation of Canine Purkinje Fibers
-
Hearts were excised from healthy mongrel dogs of either sex.
-
Free-running Purkinje fibers were dissected from the endocardial surface of either ventricle in cool, oxygenated Tyrode's solution.
-
The dissected fibers were mounted in a 2-ml tissue bath.
-
The tissue was superfused with Tyrode's solution at a constant temperature of 37°C, gassed with 95% O2 and 5% CO2.
5.2. Electrophysiological Recordings
-
Standard glass microelectrodes filled with 3 M KCl were used to impale the Purkinje fibers.
-
Transmembrane action potentials were recorded using a high-input impedance amplifier.
-
The upstroke of the action potential (phase 0) was displayed on an oscilloscope at a sweep speed of 0.1 msec/division for the measurement of Vmax.
-
The tissue was stimulated at a basal cycle length of 1000 msec.
-
Action potential duration at 90% repolarization (APD90) was measured.
5.3. Experimental Protocol
-
Baseline electrophysiological measurements were made at stimulation basic cycle lengths (BCLs) of 300 to 8000 msec.
-
The tissue was then superfused for 1 hour with Tyrode's solution containing a 10 µM concentration of this compound.
-
The electrophysiological measurements were repeated at the same BCLs.
-
Control experiments were performed with vehicle-only superfusion.
Experimental workflow for assessing electrophysiological effects.
Discussion and Conclusion
The available evidence strongly suggests that the mechanism of action of this compound on cardiac electrophysiology is significantly less pronounced than that of its parent compound, quinidine. Its minimal effect on Vmax indicates a weak affinity for the fast sodium channel. The observed prolongation of APD90 at long cycle lengths suggests a potential interaction with potassium channels, but the specific channels and the nature of this interaction remain to be elucidated through more direct methods such as patch-clamp studies.
For drug development professionals, these findings suggest that the formation of this compound is a detoxification pathway rather than the generation of a significantly active metabolite. However, a complete understanding of its pharmacological profile would require further investigation using modern electrophysiological techniques to screen for effects on a comprehensive panel of cardiac ion channels.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine as a probe for CYP3A4 activity: intrasubject variability and lack of correlation with probe-based assays for CYP1A2, CYP2C9, CYP2C19, and CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinidine N-oxide: A Comprehensive Technical Guide
Discovery, History, and Metabolic Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine N-oxide is a prominent metabolite of the class Ia antiarrhythmic drug, quinidine. First identified in the context of quinidine's extensive hepatic biotransformation, it has been the subject of research to understand its contribution to the parent drug's overall pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It includes detailed experimental protocols, quantitative pharmacokinetic data, and a visualization of its metabolic pathway, intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction and Historical Context
Quinidine, a dextrorotatory diastereomer of quinine, has a long and storied history in the treatment of cardiac arrhythmias, dating back to the early 20th century.[1][2] Its use, however, has been tempered by a narrow therapeutic index and the potential for significant side effects, including proarrhythmic events.[3][4] This led to extensive investigation into its metabolism, with the aim of identifying and characterizing the various metabolites and their potential contributions to both the therapeutic and adverse effects of quinidine therapy.
The discovery of quinidine's metabolites, including this compound, was a crucial step in understanding its complex pharmacology. It is now established that quinidine undergoes extensive hepatic metabolism, with 60% to 85% of a given dose being biotransformed into various metabolites.[3] this compound, along with 3-hydroxyquinidine, is considered one of the major metabolites. Early research focused on isolating and identifying these metabolites from plasma and urine of patients undergoing quinidine therapy. Subsequent studies have delved into their synthesis, pharmacokinetic profiles, and pharmacological activity.
Metabolic Pathway of this compound Formation
This compound is primarily formed in the liver through the action of the cytochrome P450 enzyme system. Specifically, CYP3A4 has been identified as the principal enzyme responsible for the N-oxidation of quinidine. While CYP3A4 is the main contributor, minor roles for CYP2C9 and CYP2E1 in its formation have also been suggested. The N-oxidation occurs at the quinuclidine nitrogen atom of the quinidine molecule.
The metabolic pathway can be visualized as follows:
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacokinetics of this compound and its parent compound, quinidine.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value (mean ± SD) | Reference |
| Elimination Half-Life (t½) | 2.5 ± 0.28 hours | |
| Renal Clearance | 1.3 ± 0.3 L/hr | |
| Fraction of Dose Excreted Unchanged in Urine (up to 12h) | 13.9 ± 3.7% | |
| Free Fraction in Serum | 3.3 ± 0.83% | |
| Formation Rate Constant (kmf) from Quinidine (IV) | 0.00012 ± 0.00003 min⁻¹ | |
| Volume of Distribution (Vm) | 0.068 ± 0.020 L/kg | |
| Elimination Rate Constant (kmu) | 0.0063 ± 0.0008 min⁻¹ |
Table 2: Comparative Pharmacokinetic Parameters of Quinidine and this compound in Beagle Dogs (IV Infusion)
| Parameter | Quinidine (mean ± SD) | This compound (mean ± SD) | Reference |
| Volume of Distribution at Steady State (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | |
| Clearance | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | |
| Terminal Half-Life | 720 ± 343 min | 316 ± 69 min | |
| Recovery in Urine (Unchanged) | 29% | 77% |
Table 3: Plasma Concentrations of Quinidine Metabolites in Humans
| Administration Route | Analyte | Plasma Concentration (mean ± SD) | Conditions | Reference |
| Constant IV Infusion | Quinidine | 2.9 ± 0.3 mg/L | After 7 hours | |
| 3-hydroxyquinidine | 0.32 ± 0.06 mg/L | After 7 hours | ||
| This compound | 0.28 ± 0.03 mg/L | After 7 hours | ||
| Multiple Oral Doses | Quinidine | 2.89 ± 0.50 mg/L | Trough levels after 12 doses | |
| 3-hydroxyquinidine | 0.83 ± 0.36 mg/L | Trough levels after 12 doses | ||
| This compound | 0.40 ± 0.13 mg/L | Trough levels after 12 doses |
Table 4: In Vitro Michaelis-Menten Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Parameter | Value (mean) | Reference |
| Vmax (low affinity) | 15.9 nmol/mg/h | |
| Km (low affinity) | 76.1 µM | |
| Vmax/Km (low affinity) | 0.03 ml/mg/h |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of quinidine. A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), or ozone. The following is a generalized protocol based on reported methods.
Workflow for the Synthesis of this compound:
Detailed Methodology (Illustrative Example using m-CPBA):
-
Dissolution: Dissolve quinidine in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the quinidine solution while stirring. The molar ratio of m-CPBA to quinidine should be approximately 1:1 to favor mono-N-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantification of this compound in Biological Matrices by HPLC
A common method for the quantification of quinidine and its metabolites in plasma and urine is reversed-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Workflow for HPLC Analysis:
Detailed Methodology (Illustrative Example):
-
Sample Preparation: To a 250 µL plasma sample, add an internal standard and adjust the pH to basic conditions (e.g., with NaOH).
-
Extraction: Perform a liquid-liquid extraction with a suitable organic solvent like chloroform. Vortex the mixture and then centrifuge to separate the phases.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase.
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of a buffer (e.g., 0.05 M ammonium formate) and an organic modifier (e.g., acetonitrile), with the pH adjusted (e.g., to 2.0 with ortho-phosphoric acid).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for quinidine and its metabolites (e.g., excitation at 340 nm and emission at 425 nm).
-
-
Quantification: Construct a calibration curve using standards of known concentrations of this compound. The concentration in the unknown samples is determined by comparing their peak areas (or peak area ratios to the internal standard) to the calibration curve.
Pharmacological Activity
Studies have consistently shown that this compound possesses significantly less antiarrhythmic activity compared to its parent compound, quinidine. In a study on beagle dogs, quinidine was found to be about three to four times more active than this compound in prolonging the QT interval. Furthermore, in healthy human subjects, no significant changes in the heart rate-corrected QT interval were observed at plasma concentrations of this compound up to 500 ng/ml. This suggests that this compound does not contribute significantly to the therapeutic effects of quinidine.
Conclusion
This compound is a well-established major metabolite of quinidine, formed primarily by CYP3A4-mediated N-oxidation. Its discovery and subsequent characterization have been pivotal in developing a more complete understanding of quinidine's disposition and metabolic fate in the body. While possessing a distinct pharmacokinetic profile, its pharmacological activity is considerably lower than that of the parent drug. The detailed protocols and compiled quantitative data in this guide are intended to facilitate further research into the metabolism and potential interactions of quinidine and its derivatives, aiding in the broader efforts of drug development and personalized medicine.
References
- 1. Quinidine: Package Insert / Prescribing Information [drugs.com]
- 2. Determination of quinidine, dihydroquinidine, (3S)-3-hydroxyquinidine and this compound in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Quinidine - Wikipedia [en.wikipedia.org]
Pharmacokinetics of Quinidine N-oxide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent and a stereoisomer of quinine, has been in clinical use for decades. Its metabolism is complex, involving several enzymatic pathways that lead to the formation of various metabolites. Among these, Quinidine N-oxide is a significant metabolite, and understanding its pharmacokinetic profile in preclinical models is crucial for a comprehensive assessment of the parent drug's safety and efficacy. This technical guide provides a detailed overview of the available preclinical pharmacokinetic data for this compound, focusing on key parameters, experimental methodologies, and metabolic pathways.
Pharmacokinetic Profile of this compound
The preclinical pharmacokinetic data for this compound is primarily derived from a study conducted in beagle dogs. This study provides valuable insights into the disposition of the metabolite following intravenous administration.
Data Summary
The following table summarizes the key pharmacokinetic parameters of this compound in beagle dogs after intravenous infusion. For comparative purposes, the corresponding parameters for the parent drug, quinidine, from the same study are also included.
| Parameter | This compound | Quinidine | Preclinical Model |
| Volume of Distribution at steady state (Vdss) | 1.03 ± 0.21 L/kg | 4.78 ± 1.11 L/kg | Beagle Dogs[1] |
| Clearance (CL) | 0.065 ± 0.012 L/min | 0.074 ± 0.047 L/min | Beagle Dogs[1] |
| Terminal Half-life (t1/2) | 316 ± 69 min | 720 ± 343 min | Beagle Dogs[1] |
| Percentage Excreted Unchanged in Urine | 77% | 29% | Beagle Dogs[1] |
Key Observations:
-
Distribution: this compound exhibits a significantly smaller volume of distribution compared to quinidine, suggesting less extensive distribution into tissues.[1] The study noted that while quinidine distributed into two major compartments, the N-oxide distributed into three.
-
Elimination: The clearance of this compound is comparable to that of quinidine. However, its terminal half-life is considerably shorter, indicating a faster elimination from the body.
-
Excretion: A striking difference is observed in the renal excretion of the two compounds. A substantial portion (77%) of the administered this compound is excreted unchanged in the urine, whereas only 29% of quinidine is eliminated via this route. This suggests that renal excretion is the primary elimination pathway for this compound. The study also noted non-linear renal elimination for the N-oxide in two of the three dogs.
Experimental Protocols
A thorough understanding of the experimental methodologies is essential for interpreting the pharmacokinetic data. The following section details the protocol used in the key preclinical study.
In-Vivo Pharmacokinetic Study in Beagle Dogs
Objective: To compare the pharmacokinetics of quinidine and its major metabolite, this compound.
Animal Model:
-
Species: Beagle dogs
-
Number of animals: Three
Drug Administration:
-
Compound: Quinidine and this compound
-
Route of Administration: Separate intravenous infusions for each compound.
Sample Collection:
-
Matrices: Plasma and urine samples were collected.
Analytical Method:
-
The concentrations of quinidine and this compound in plasma and urine were analyzed to determine the pharmacokinetic parameters.
Metabolic Pathways and Experimental Workflows
Visualizing the processes involved in the generation and analysis of pharmacokinetic data can aid in comprehension. The following diagrams illustrate the metabolic pathway of quinidine to this compound and a typical experimental workflow for a preclinical pharmacokinetic study.
Metabolic Pathway of Quinidine to this compound
Caption: Metabolic conversion of Quinidine to this compound.
Experimental Workflow for Preclinical Pharmacokinetic Study
Caption: A typical experimental workflow for a preclinical pharmacokinetic study.
Conclusion
The available preclinical data, primarily from a study in beagle dogs, indicates that this compound has a distinct pharmacokinetic profile compared to its parent drug, quinidine. It exhibits more limited tissue distribution and is more rapidly eliminated, with renal excretion being the predominant pathway. The provided experimental protocol and workflows offer a framework for designing and understanding such preclinical studies. Further research in other preclinical species, particularly rodents, and via the oral route of administration would provide a more complete picture of the pharmacokinetics of this compound and its potential contribution to the overall pharmacological and toxicological profile of quinidine. This knowledge is invaluable for drug development professionals in interpreting preclinical findings and designing future studies.
References
An In-depth Technical Guide to the Biological Activity of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine N-oxide is a primary metabolite of the Class IA antiarrhythmic drug, quinidine. Formed predominantly through the hepatic cytochrome P450 enzyme system, specifically CYP3A4, it has been the subject of investigation to determine its contribution to the overall pharmacological and toxicological profile of its parent compound. This technical guide provides a comprehensive overview of the biological activity of this compound, summarizing its pharmacokinetics, pharmacodynamics, and known effects on cardiac electrophysiology. Detailed experimental protocols for its quantification and electrophysiological assessment are provided, alongside visualizations of its metabolic pathway and experimental workflows. The available data indicate that this compound is a largely inactive metabolite with significantly lower potency than quinidine, exhibiting distinct and less pronounced effects on cardiac action potentials.
Introduction
Quinidine, a cinchona alkaloid, has a long history in the management of cardiac arrhythmias. Its clinical use is characterized by a narrow therapeutic index and a complex metabolic profile. The biotransformation of quinidine in the liver results in several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, and this compound.[1][2] Understanding the biological activity of these metabolites is crucial for a complete comprehension of quinidine's therapeutic efficacy and its potential for adverse effects. This guide focuses specifically on this compound, consolidating the current scientific knowledge of its physiological and pharmacological properties.
Metabolism and Pharmacokinetics
This compound is formed from quinidine primarily through N-oxidation, a reaction catalyzed by cytochrome P450 enzymes in the liver. In vitro studies using human liver microsomes and yeast-expressed isozymes have identified CYP3A4 as the most active enzyme in the formation of this compound, with minor contributions from CYP2C9 and CYP2E1.[3]
The pharmacokinetic profile of this compound differs significantly from that of its parent compound, quinidine. It is characterized by a shorter elimination half-life and a smaller volume of distribution, suggesting less extensive tissue distribution. A notable portion of this compound is excreted unchanged in the urine.[4][5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in humans and beagle dogs.
| Parameter | Human | Beagle Dog | Reference(s) |
| Elimination Half-life | 2.5 ± 0.28 hours | 316 ± 69 minutes | |
| Volume of Distribution (Vdss) | Small (not quantified) | 1.03 ± 0.21 L/kg | |
| Renal Clearance | 1.3 ± 0.3 L/hr | Not Reported | |
| Unchanged in Urine | 13.9% ± 3.7% of dose | 77% of dose | |
| Free Fraction in Serum | 3.3% ± 0.83% | Not Reported |
Table 1: Pharmacokinetic Parameters of this compound.
Pharmacodynamics and Biological Activity
The consensus from multiple studies is that this compound possesses significantly less pharmacological activity than quinidine.
Cardiovascular Effects
The primary focus of research on this compound has been its cardiovascular effects, particularly its influence on cardiac electrophysiology.
-
Electrocardiogram (ECG) Effects: In a study on healthy human subjects, this compound did not produce any systematic changes in the heart rate-corrected QT interval at serum concentrations up to 500 ng/ml. In beagle dogs, quinidine was found to be approximately three to four times more potent than this compound in prolonging the QT interval at similar plasma concentrations.
-
In Vitro Electrophysiology: An investigation using standard microelectrode techniques on canine Purkinje fibers provided detailed insights into the cellular electrophysiological effects of this compound. At a concentration of 10 µM, this compound was the only metabolite of quinidine tested that did not cause a statistically significant depression of the maximum upstroke velocity (Vmax) of the action potential at a short basic cycle length (BCL) of 300 msec. However, it did produce a significant prolongation of the action potential duration at 90% repolarization (APD90) at a long BCL of 4000 msec. This suggests that while it has some effect on repolarization, it lacks the potent sodium channel blocking activity characteristic of its parent compound.
-
Antiarrhythmic and Proarrhythmic Potential: In an experimental model of reperfusion arrhythmias in isolated rat hearts, this compound showed no definite pharmacological activity at concentrations up to 16 mg/l. Furthermore, it is not believed to contribute to the proarrhythmic effects, such as torsades de pointes, sometimes associated with quinidine therapy.
Data Presentation: In Vitro Electrophysiological Effects
| Experimental Model | Concentration | Key Finding(s) | Reference(s) |
| Canine Purkinje Fibers | 10 µM | No significant depression of Vmax at BCL 300 msec. Significant prolongation of APD90 at BCL 4000 msec. | |
| Isolated Rat Heart (Reperfusion Arrhythmia Model) | Up to 16 mg/l | No definite pharmacological activity. |
Table 2: Summary of In Vitro Electrophysiological and Pharmacological Studies on this compound.
Other Biological Activities
Extensive searches of the scientific literature did not reveal any significant non-cardiac biological activities for this compound. Its primary role appears to be that of a relatively inactive metabolite of quinidine.
Experimental Protocols
Quantification of this compound in Plasma and Urine by HPLC
This protocol is based on the method described by Nielsen et al. (1994).
4.1.1. Materials and Reagents
-
High-Performance Liquid Chromatography (HPLC) system with fluorescence detection
-
Reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Ammonium nitrate
-
Ammonium hydroxide
-
Internal standard (e.g., a structural analog not present in the sample)
-
Plasma and urine samples
-
Vortex mixer
-
Centrifuge
4.1.2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µl of plasma or 100 µl of urine into a centrifuge tube.
-
Add a known amount of the internal standard.
-
Add an appropriate volume of a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of the mobile phase.
4.1.3. HPLC Analysis
-
Mobile Phase: Prepare an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile). The exact composition should be optimized for the specific column and system.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Flow Rate: Typically 1.0 ml/min.
-
Injection Volume: 20-50 µl.
-
Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., excitation ~330 nm, emission ~450 nm).
-
-
Quantification: Construct a calibration curve using standards of known this compound concentrations. The concentration in the samples is determined by comparing the peak area ratio of this compound to the internal standard against the calibration curve.
In Vitro Electrophysiological Recording in Canine Purkinje Fibers
This protocol is a generalized representation based on standard microelectrode techniques as described in studies of cardiac electrophysiology.
4.2.1. Tissue Preparation
-
Excise the heart from a euthanized mongrel dog and place it in cold, oxygenated Tyrode's solution.
-
Dissect the free-running Purkinje fibers from the endocardial surface of the ventricles.
-
Mount a single fiber in a tissue bath and superfuse with oxygenated Tyrode's solution (95% O2, 5% CO2) at 37°C.
4.2.2. Electrophysiological Recording
-
Impale a Purkinje fiber cell with a glass microelectrode filled with 3 M KCl.
-
Connect the microelectrode to a high-input impedance amplifier to record the transmembrane action potential.
-
Stimulate the fiber at one end using bipolar silver electrodes with square-wave pulses of 1-2 ms duration and an amplitude slightly above the threshold.
-
Record baseline action potentials at various basic cycle lengths (BCLs), for example, from 300 to 8000 ms.
-
Superfuse the tissue with Tyrode's solution containing the desired concentration of this compound (e.g., 10 µM) for a specified equilibration period (e.g., 60 minutes).
-
Repeat the recording of action potentials at the same BCLs.
4.2.3. Data Analysis
-
Measure the following action potential parameters:
-
Resting membrane potential (RMP)
-
Action potential amplitude (APA)
-
Maximum upstroke velocity (Vmax)
-
Action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
-
Compare the parameters before and after the application of this compound using appropriate statistical tests.
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic pathway of quinidine to this compound.
Experimental Workflows
Caption: Experimental workflow for in vitro electrophysiology study.
Conclusion
This compound is a well-characterized but pharmacologically weak metabolite of quinidine. Its formation is primarily mediated by CYP3A4. Pharmacokinetic studies reveal a more rapid elimination and less extensive distribution compared to its parent drug. While it exhibits some minor effects on cardiac repolarization in vitro, it lacks the potent sodium channel blocking activity of quinidine and does not appear to contribute significantly to either the therapeutic or the proarrhythmic effects of quinidine therapy. For drug development professionals, this compound serves as an important example of a metabolite with a distinct and attenuated pharmacological profile compared to the parent compound, highlighting the importance of comprehensive metabolite profiling in drug safety and efficacy assessment.
References
- 1. Lack of effect of smoking on the metabolism and pharmacokinetics of quinidine in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Quinidine N-oxide: A Comprehensive Technical Guide on its Role as a Metabolite of Quinidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class IA antiarrhythmic agent and a stereoisomer of quinine, has been a cornerstone in the management of cardiac arrhythmias for decades. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by hepatic metabolism. A key metabolic pathway is the formation of quinidine N-oxide, a significant metabolite that contributes to the overall pharmacological and toxicological profile of the parent drug. This technical guide provides an in-depth exploration of this compound, focusing on its formation, quantification, and the experimental methodologies used in its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Metabolic Pathway of Quinidine to this compound
Quinidine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a notable pathway in this process.
Enzymatic Basis of Quinidine N-oxidation
The N-oxidation of quinidine is predominantly catalyzed by the CYP3A4 isoenzyme.[1] While other CYP isoforms like CYP2C9 and CYP2E1 may play a minor role, CYP3A4 is the most active enzyme in this specific metabolic conversion.[1] This enzymatic reaction involves the addition of an oxygen atom to the quinuclidine nitrogen of the quinidine molecule.
The metabolic pathway can be visualized as follows:
Quantitative Data on this compound
The formation and disposition of this compound have been quantified in various studies, providing valuable insights into its pharmacokinetic significance.
In Vitro Kinetic Parameters
Studies using human liver microsomes have been instrumental in characterizing the kinetics of this compound formation.
| Parameter | Value | Enzyme Source | Reference |
| Km (Michaelis-Menten constant) | 33 µM | Human Liver Microsomes | [2] |
| 76.1 µM (low affinity) | Human Liver Microsomes | [1] | |
| Vmax (Maximum reaction velocity) | 15.9 nmol/mg/h (low affinity) | Human Liver Microsomes | [1] |
Table 1: In vitro kinetic parameters for the formation of this compound.
In Vivo Plasma Concentrations
Following the administration of quinidine, this compound is readily detected in plasma, although its concentrations are generally lower than the parent drug and another major metabolite, 3-hydroxyquinidine.
| Administration Route | Quinidine Dose | Plasma Quinidine Concentration (mg/L) | Plasma this compound Concentration (mg/L) | Time Point | Reference |
| Intravenous Infusion | Constant infusion | 2.9 ± 0.3 | 0.28 ± 0.03 | 7 hours | |
| Multiple Oral Doses | Quinidine sulfate every 4 hours (12 doses) | 2.89 ± 0.50 (trough) | 0.40 ± 0.13 (trough) | After 12 doses |
Table 2: Plasma concentrations of quinidine and this compound in human subjects.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible study of this compound. This section provides synthesized protocols for key experiments based on published literature.
In Vitro Metabolism of Quinidine in Human Liver Microsomes
This protocol outlines a typical experiment to determine the kinetics of this compound formation using human liver microsomes.
1. Reagents and Materials:
-
Human liver microsomes (pooled)
-
Quinidine sulfate
-
This compound standard
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (HPLC grade)
-
Trichloroacetic acid (TCA) or other quenching solvent
2. Incubation Procedure:
-
Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or water).
-
On ice, prepare incubation mixtures in microcentrifuge tubes containing potassium phosphate buffer, MgCl2, and human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL).
-
Add varying concentrations of quinidine to the incubation mixtures to cover a range around the expected Km (e.g., 1-250 µM).
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile or TCA).
-
Centrifuge the samples to precipitate proteins (e.g., 14,000 rpm for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube for analysis.
3. Analytical Method:
-
Analyze the supernatant for the presence and quantity of this compound using a validated HPLC or LC-MS/MS method (see protocol below).
4. Data Analysis:
-
Construct a standard curve using the this compound standard.
-
Quantify the amount of this compound formed in each incubation.
-
Plot the reaction velocity (nmol/min/mg protein) against the substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
References
Spectroscopic Profile of Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Quinidine N-oxide, a significant metabolite of the antiarrhythmic drug quinidine. The information presented herein is intended to support research and development activities by offering detailed spectroscopic data and the methodologies for their acquisition.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quantification of this compound in various experimental settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Expected Chemical Shift (ppm) | Notes |
| Protons α to N-oxide | Downfield shift compared to Quinidine | The electron-withdrawing effect of the N-oxide group deshields adjacent protons. |
| Other quinuclidine protons | Minor shifts | Effects are less pronounced further from the N-oxide group. |
| Quinoline ring protons | Minimal to no significant shift | The modification is on the quinuclidine ring, with minimal electronic effect on the distant quinoline system. |
| Vinyl group protons | Minimal to no significant shift | Distant from the site of oxidation. |
| Methoxy group protons | Minimal to no significant shift | Distant from the site of oxidation. |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carbons α to N-oxide | Downfield shift compared to Quinidine | Significant deshielding due to the electronegative oxygen atom. |
| Carbons β to N-oxide | Upfield or downfield shift | The effect can be variable depending on stereochemistry (γ-gauche effect). |
| Other quinuclidine carbons | Minor shifts | Attenuated effect with increasing distance from the N-oxide. |
| Quinoline ring carbons | Minimal to no significant shift | The electronic impact of N-oxidation on the quinuclidine ring does not significantly extend to the quinoline moiety. |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of an N-oxide is the stretching vibration of the N-O bond.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-O Stretch | 928 - 971 | [2][3] |
| C-H (aromatic) | ~3100 - 3000 | General range |
| C-H (aliphatic) | ~3000 - 2850 | General range |
| C=C (aromatic) | ~1600 - 1450 | General range |
| C-O (ether) | ~1250 - 1000 | General range |
| O-H Stretch | ~3600 - 3200 (broad) | From the hydroxyl group |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of this compound. The data presented here is based on that of its diastereomer, Quinine N-oxide, which is expected to have a very similar fragmentation pattern. The protonated molecular ion of Quinine N-oxide has been observed at m/z 341.[2][4] The molecular formula for this compound is C₂₀H₂₄N₂O₃, with a molecular weight of 340.42 g/mol .
Table 4: Mass Spectrometry Data for this compound (Predicted based on Quinine N-oxide)
| m/z | Proposed Fragment | Notes |
| 341 | [M+H]⁺ | Protonated molecular ion. |
| 323 | [M+H - H₂O]⁺ or [M+H - O]⁺ | Loss of a water molecule or the N-oxide oxygen. The difference of 16 amu from the corresponding fragment of the parent compound is indicative of N-oxidation. |
| 296 | Further fragmentation | - |
| 198 | Further fragmentation | - |
| 186 | Quinoline ring fragment | Common fragment in the mass spectra of cinchona alkaloids. |
| 160 | Quinoline ring fragment | Common fragment in the mass spectra of cinchona alkaloids. |
Experimental Protocols
Detailed methodologies are essential for the reliable acquisition of spectroscopic data. The following sections outline the typical experimental protocols for the analysis of this compound.
Sample Preparation
This compound can be synthesized via the oxidation of quinidine. Common oxidizing agents include hydrogen peroxide or ozone. Another reported method for the synthesis of alkaloid N-oxides is the use of potassium peroxymonosulfate. Following synthesis, purification is typically achieved using chromatographic techniques such as column chromatography or preparative thin-layer chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
-
-
2D NMR (Optional but Recommended):
-
To aid in the complete assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. A 2D COSY experiment has been used to assign the chemical shifts and coupling constants for metabolites of quinidine.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a mull (e.g., Nujol), or as a thin film on a salt plate (e.g., NaCl or KBr) from a volatile solvent. For analysis by Attenuated Total Reflectance (ATR), the solid sample is placed directly on the ATR crystal.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr/mulling agent.
-
Record the spectrum of the sample.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. The typical spectral range is 4000-400 cm⁻¹.
-
Mass Spectrometry
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile).
-
Liquid Chromatography (LC):
-
Use a suitable reversed-phase column (e.g., C18).
-
The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) or buffer to improve peak shape and ionization.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) is a common and suitable technique for this type of molecule.
-
Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (e.g., LC-Q-ToF-MS) is advantageous for accurate mass measurements and elemental composition determination.
-
Data Acquisition: Acquire full scan mass spectra to identify the molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to obtain fragmentation patterns.
-
Visualizations
The following diagram illustrates a typical experimental workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
References
In Vitro Metabolism of Quinidine to Quinidine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of quinidine to its N-oxide metabolite. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of the metabolic pathways and experimental workflows involved in this significant biotransformation.
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive hepatic metabolism, leading to the formation of several metabolites, including quinidine N-oxide. The N-oxidation of quinidine is a crucial pathway in its overall disposition and clearance. Understanding the enzymes and kinetics involved in this metabolic route is vital for predicting drug-drug interactions, assessing inter-individual variability in drug response, and conducting preclinical drug development studies. This guide focuses on the in vitro methodologies used to characterize the formation of this compound.
Enzymology of Quinidine N-oxidation
The N-oxidation of quinidine is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, with one isoform playing a predominant role.
Key Enzyme:
-
Cytochrome P450 3A4 (CYP3A4): This is the principal enzyme responsible for the formation of this compound in human liver microsomes.[1][2][3][4] Studies have shown a significant correlation between CYP3A4 content and the rate of this compound formation.[1] While CYP3A4 is the most active enzyme in this metabolic pathway, minor contributions from other isoforms have also been noted.
-
Other Contributing Enzymes: Studies have suggested that CYP2C9 and CYP2E1 may also catalyze the N-oxidation of quinidine to a lesser extent.
Quantitative Data: Enzyme Kinetics
The formation of this compound in human liver microsomes has been shown to follow Michaelis-Menten kinetics. The kinetic parameters provide valuable insights into the affinity of the enzyme for the substrate and the maximum rate of the reaction.
| Parameter | Value | Enzyme System | Reference |
| Km (Michaelis-Menten constant) | 33 µM | Human Liver Microsomes | |
| Km (low affinity component) | 76.1 µM | Human Liver Microsomes | |
| Vmax (Maximum reaction velocity) | 15.9 nmol/mg/h | Human Liver Microsomes |
Experimental Protocols
This section provides detailed methodologies for conducting in vitro studies on the metabolism of quinidine to this compound.
In Vitro Incubation with Human Liver Microsomes
This protocol describes a typical incubation procedure to assess the metabolism of quinidine in a human liver microsomal system.
Materials:
-
Human Liver Microsomes (HLM)
-
Quinidine
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Trichloroacetic acid (TCA) or other quenching solvent
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine potassium phosphate buffer (e.g., 100 mM, pH 7.4), MgCl₂ (e.g., 3 mM), and the human liver microsome suspension (final protein concentration typically 0.1-1.0 mg/mL).
-
-
Pre-incubation:
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
-
Initiation of Reaction:
-
Add the quinidine stock solution to the pre-incubated mixture to achieve the desired final substrate concentration.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation is typically 200-500 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile or a solution of trichloroacetic acid. This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Preparation for Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for subsequent analysis by HPLC or LC-MS/MS.
-
Analytical Method: HPLC-MS/MS for this compound Quantification
This section outlines a typical high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
A tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased linearly over several minutes to elute the analytes.
-
Column Temperature: 25-40°C.
-
Injection Volume: 5-20 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quinidine: The precursor ion [M+H]⁺ is m/z 325. The specific product ions for quantification and qualification need to be determined empirically.
-
This compound: The precursor ion [M+H]⁺ is m/z 341. The specific product ions for quantification and qualification need to be determined empirically.
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Visualizations
Metabolic Pathway of Quinidine to this compound
Caption: Metabolic conversion of quinidine to this compound.
Experimental Workflow for In Vitro Quinidine Metabolism Study
Caption: Workflow for in vitro this compound formation analysis.
References
- 1. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically‐based pharmacokinetic modeling of quinidine to establish a CYP3A4, P‐gp, and CYP2D6 drug–drug–gene interaction network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of CYP3A4 in Quinidine N-Oxide Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. One of the significant metabolic pathways is the formation of quinidine N-oxide. This technical guide provides an in-depth analysis of the enzymatic processes involved in quinidine N-oxidation, with a primary focus on the pivotal role of CYP3A4. This document synthesizes key findings on the enzymes responsible, their kinetic parameters, and detailed experimental protocols for in vitro analysis. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the metabolic fate of quinidine and its potential for drug-drug interactions.
Introduction
The metabolism of quinidine is complex, leading to several metabolites, including 3-hydroxyquinidine, 2'-oxoquinidinone, O-desmethylquinidine, and this compound.[1] The formation of this compound is a notable pathway, and understanding the enzymes involved is crucial for predicting quinidine's pharmacokinetic profile and its interactions with other xenobiotics. In vitro studies utilizing human liver microsomes and recombinant CYP isoforms have been instrumental in elucidating the specific enzymes responsible for this biotransformation.
The Dominant Role of CYP3A4 in Quinidine N-Oxidation
Extensive research has unequivocally identified CYP3A4 as the principal enzyme responsible for the N-oxidation of quinidine.[2][3] Studies using human liver microsomes have demonstrated a significant correlation between the rate of this compound formation and the CYP3A4 content.[2] Furthermore, potent and specific inhibitors of CYP3A4, such as ketoconazole, itraconazole, and triacetyloleandomycin, have been shown to strongly inhibit the formation of this compound in vitro.[2] Experiments employing antibodies raised against CYP3A4 (historically referred to as P-450NF) have shown greater than 85% inhibition of quinidine N-oxygenation in human liver microsomal preparations.
While CYP3A4 is the major contributor, it is important to note that the N-oxidation of quinidine is considered a less specific marker for CYP3A4 activity compared to the (3S)-3-hydroxylation of quinidine, which is almost exclusively catalyzed by CYP3A4. This is because other CYP isoforms have been found to play a minor role in the N-oxidation pathway.
Minor Contributions from Other CYP Isoforms
In addition to the primary role of CYP3A4, in vitro studies with yeast-expressed isozymes have revealed that CYP2C9 and CYP2E1 also catalyze the formation of this compound, albeit to a much lesser extent. The presence of these low-affinity enzymes contributes to the overall kinetics of quinidine N-oxidation, which has been observed to follow a two-site kinetic model in human liver microsomes.
Data Presentation: Enzyme Kinetics of this compound Formation
The following tables summarize the quantitative data on the kinetics of this compound formation by the involved cytochrome P450 enzymes.
Table 1: Kinetic Parameters for this compound Formation in Human Liver Microsomes
| Enzyme System | Kinetic Model | Km (µM) | Vmax (nmol/mg/h) |
| Human Liver Microsomes | Two-site kinetics (low affinity) | 76.1 | 15.9 |
Data from Nielsen et al., 1999
Table 2: Relative Contribution of CYP Isoforms to this compound Formation
| CYP Isoform | Relative Contribution |
| CYP3A4 | Major |
| CYP2C9 | Minor |
| CYP2E1 | Minor |
Based on studies with yeast-expressed isozymes by Nielsen et al., 1999
Experimental Protocols
This section provides detailed methodologies for the in vitro investigation of this compound formation.
In Vitro Incubation for Quinidine N-Oxidation
This protocol is designed for the determination of this compound formation in human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
Quinidine
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Generating System:
-
NADP+
-
Glucose-6-phosphate
-
Glucose-6-phosphate dehydrogenase
-
-
Magnesium Chloride (MgCl2)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound standard
-
Incubator/shaking water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following reagents to a final volume of 200 µL:
-
0.1 M Potassium Phosphate Buffer (pH 7.4)
-
Human Liver Microsomes (final concentration 0.2-0.5 mg/mL)
-
Quinidine (at desired concentrations, typically ranging from 1 to 250 µM)
-
MgCl2 (final concentration 5 mM)
-
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the Reaction: Start the metabolic reaction by adding the NADPH generating system (final concentrations: 1 mM NADP+, 10 mM glucose-6-phosphate, and 1 unit/mL glucose-6-phosphate dehydrogenase).
-
Incubation: Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at 37°C with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to precipitate the microsomal proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Sample Collection: Carefully transfer the supernatant to a clean HPLC vial for analysis.
HPLC Analysis of this compound
This method allows for the quantification of this compound in the supernatant from the in vitro incubation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A silica column is a suitable choice.
-
Mobile Phase: A mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide in a ratio of 28:1:1 (v/v) has been successfully used.
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detection can be employed for enhanced sensitivity.
-
Injection Volume: 20 µL
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject these standards to generate a calibration curve.
-
Sample Injection: Inject the supernatant from the in vitro incubation onto the HPLC system.
-
Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of metabolite formed by interpolating its peak area against the calibration curve.
Enzyme Inhibition Studies
To confirm the role of specific CYP isoforms, inhibition studies can be performed.
Procedure:
-
Follow the "In Vitro Incubation for Quinidine N-Oxidation" protocol as described above.
-
Prior to the pre-incubation step, add a known CYP inhibitor (e.g., ketoconazole for CYP3A4) at various concentrations to the incubation mixture.
-
Proceed with the protocol and analyze the formation of this compound by HPLC.
-
Calculate the IC50 value for the inhibitor to determine its potency in inhibiting quinidine N-oxidation.
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Conclusion
The formation of this compound is a significant metabolic pathway for quinidine, predominantly catalyzed by CYP3A4, with minor contributions from CYP2C9 and CYP2E1. The in vitro methods detailed in this guide provide a robust framework for researchers to investigate this metabolic reaction, assess potential drug-drug interactions involving CYP3A4, and further characterize the metabolism of quinidine. A thorough understanding of these enzymatic processes is essential for the safe and effective therapeutic use of quinidine.
References
- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Quinidine N-oxide as a Reference Standard in Quality Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class IA antiarrhythmic agent and a stereoisomer of quinine, undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1] This metabolic process generates several metabolites, including Quinidine N-oxide. In the quality control (QC) of quinidine drug substances and products, it is crucial to identify and quantify not only the active pharmaceutical ingredient (API) but also its related substances, such as impurities and degradation products. This compound, as a known metabolite, serves as an important reference standard for these analytical procedures.[2]
These application notes provide detailed protocols for the use of this compound as a reference standard in the quality control of quinidine, focusing on its application in High-Performance Liquid Chromatography (HPLC) for identification and quantification purposes.
Quinidine Metabolic Pathway
Quinidine is principally metabolized in the liver by CYP3A4, leading to the formation of various metabolites.[1][3] The N-oxidation of the quinuclidine nitrogen results in the formation of this compound. Understanding this pathway is essential for identifying potential impurities and degradation products in the drug substance and product.
Characterization of this compound Reference Standard
A well-characterized reference standard is fundamental for accurate and reproducible analytical results.[4] The this compound reference standard should be of high purity and accompanied by a comprehensive Certificate of Analysis (CoA).
Certificate of Analysis (CoA) Data
The CoA for a this compound reference standard should include the following information. The data presented in the table below is representative.
| Parameter | Specification | Result | Method |
| Identity | |||
| Appearance | White to off-white solid | Conforms | Visual |
| Infrared (IR) Spectrum | Conforms to reference spectrum | Conforms | USP <197K> |
| Mass Spectrum (MS) | [M+H]⁺ = 341.18 ± 0.5 amu | 341.18 | LC-MS |
| ¹H NMR Spectrum | Conforms to structure | Conforms | NMR |
| Purity | |||
| Purity by HPLC (area %) | ≥ 98.0% | 99.5% | HPLC |
| Loss on Drying (LOD) | ≤ 1.0% | 0.3% | USP <731> |
| Residue on Ignition | ≤ 0.1% | < 0.1% | USP <281> |
| Residual Solvents | |||
| Methanol | ≤ 3000 ppm | < 100 ppm | GC-HS |
| Acetonitrile | ≤ 410 ppm | < 50 ppm | GC-HS |
Experimental Protocols
Protocol for Identification of this compound in a Test Sample using HPLC
This protocol outlines the procedure for using this compound as a reference standard to identify its presence in a sample of quinidine drug substance or product.
Objective: To confirm the identity of a peak in the chromatogram of a quinidine test sample as this compound by comparing its retention time with that of a qualified reference standard.
Materials and Equipment:
-
This compound Reference Standard
-
Quinidine test sample
-
HPLC grade acetonitrile and water
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid
-
HPLC system with UV detector
-
C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance, volumetric flasks, pipettes, and vials
Chromatographic Conditions (Example):
-
Mobile Phase: Phosphate buffer (pH 3.0, adjusted with orthophosphoric acid) and Acetonitrile (25:75 v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Procedure:
-
Preparation of Mobile Phase:
-
Prepare the phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in HPLC grade water to achieve a concentration of 0.05M.
-
Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter and degas.
-
Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio.
-
-
Preparation of this compound Reference Standard Solution (e.g., 20 µg/mL):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Further dilute 2.0 mL of this stock solution to 10.0 mL with the mobile phase.
-
-
Preparation of Test Solution (e.g., 1 mg/mL of Quinidine):
-
Accurately weigh about 100 mg of the Quinidine test sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the mobile phase (as a blank) to ensure no interfering peaks are present.
-
Inject the this compound Reference Standard Solution and record the chromatogram.
-
Inject the Test Solution and record the chromatogram.
-
Acceptance Criteria:
-
The retention time of the peak corresponding to this compound in the chromatogram of the Test Solution should match the retention time of the main peak in the chromatogram of the this compound Reference Standard Solution within ± 2%.
Protocol for Quantification of this compound Impurity by External Standard Method
This protocol describes the quantification of this compound as an impurity in a quinidine sample using an external reference standard.
Objective: To determine the concentration of this compound in a quinidine test sample.
Materials and Equipment: As listed in Protocol 3.1.
Chromatographic Conditions: As listed in Protocol 3.1.
Procedure:
-
Preparation of Solutions:
-
Prepare the Mobile Phase and Test Solution as described in Protocol 3.1.
-
Preparation of this compound Standard Solution for Calibration (e.g., 1.0 µg/mL):
-
Prepare a 100 µg/mL stock solution of this compound Reference Standard as in Protocol 3.1.
-
Perform a serial dilution to obtain a standard solution with a concentration close to the expected impurity level (e.g., 0.1% of a 1 mg/mL test solution would be 1 µg/mL). For example, dilute 1.0 mL of the stock solution to 100.0 mL with the mobile phase.
-
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system.
-
Inject the mobile phase (blank).
-
Inject the this compound Standard Solution in replicate (e.g., n=5) and verify the system suitability (see table below).
-
Inject the Test Solution.
-
System Suitability:
| Parameter | Acceptance Criteria |
| Tailing Factor (for this compound peak) | ≤ 2.0 |
| Theoretical Plates (for this compound peak) | ≥ 2000 |
| Relative Standard Deviation (RSD) of peak areas from replicate injections | ≤ 2.0% |
Calculation:
The amount of this compound in the test sample is calculated using the following formula:
% this compound = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_Sample: Peak area of this compound in the Test Solution chromatogram.
-
Area_Standard: Average peak area of this compound from the Standard Solution injections.
-
Conc_Standard: Concentration of the this compound Standard Solution (µg/mL).
-
Conc_Sample: Concentration of the Quinidine Test Solution (µg/mL).
Stability of this compound Reference Standard
The stability of the reference standard is critical to ensure the reliability of analytical results over time. A stability testing protocol should be established to determine the retest period for the reference standard.
Stability Testing Protocol
Objective: To establish a retest date for the this compound reference standard under defined storage conditions.
Methodology:
-
Store aliquots of the this compound reference standard under long-term (e.g., 2-8 °C) and accelerated (e.g., 25 °C/60% RH) conditions.
-
Test the standard at specified time intervals (e.g., 0, 3, 6, 9, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated).
-
At each time point, analyze the standard for purity (by HPLC), appearance, and moisture content.
-
Compare the results to the initial (time 0) data.
Acceptance Criteria:
-
No significant change in appearance.
-
Purity remains within the established specification (e.g., ≥ 98.0%).
-
No significant increase in degradation products.
Representative Stability Data (Long-Term Storage at 2-8 °C):
| Time Point (Months) | Appearance | Purity by HPLC (%) | Moisture Content (%) |
| 0 | Conforms | 99.5 | 0.3 |
| 3 | Conforms | 99.4 | 0.3 |
| 6 | Conforms | 99.5 | 0.4 |
| 12 | Conforms | 99.3 | 0.4 |
| 24 | Conforms | 99.2 | 0.5 |
Based on such data, a retest period of 24 months can be assigned to the this compound reference standard when stored at 2-8 °C.
Conclusion
The use of a well-characterized this compound reference standard is essential for the accurate identification and quantification of this metabolite as a related substance in the quality control of quinidine. The protocols provided herein offer a framework for the effective implementation of this compound in a QC laboratory setting. Adherence to these procedures, including proper handling, storage, and stability monitoring of the reference standard, will ensure the generation of reliable and reproducible analytical data, contributing to the overall quality and safety of the pharmaceutical product.
References
Applications of Quinidine N-oxide Derivatives in Asymmetric Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Quinidine N-oxide and its derivatives have emerged as powerful chiral catalysts and reagents in asymmetric organic synthesis. Their unique stereochemical architecture, derived from the cinchona alkaloid scaffold, enables the enantioselective formation of complex molecular structures. This document provides detailed application notes and experimental protocols for key reactions utilizing quinidine-derived catalysts, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Asymmetric Aldol Reaction Catalyzed by Quinidine-Thiourea
The enantioselective aldol reaction is a cornerstone of carbon-carbon bond formation. Quinidine-derived thiourea organocatalysts have proven highly effective in promoting the asymmetric aldol reaction between unactivated ketones and isatins, yielding valuable 3-alkyl-3-hydroxyindolin-2-ones with high enantioselectivity. These products are key structural motifs in various biologically active compounds.
Quantitative Data
| Entry | Isatin (Substituent) | Ketone | Time (h) | Yield (%) | ee (%) |
| 1 | H | Acetone | 24 | 95 | 85 (R) |
| 2 | 5-Br | Acetone | 24 | 92 | 88 (R) |
| 3 | 5-Cl | Acetone | 24 | 90 | 87 (R) |
| 4 | 5-F | Acetone | 24 | 93 | 86 (R) |
| 5 | H | Acetophenone | 48 | 85 | 92 (R) |
| 6 | 5-Br | Acetophenone | 48 | 82 | 94 (R) |
| 7 | 5-Cl | Acetophenone | 48 | 80 | 93 (R) |
| 8 | 5-F | Acetophenone | 48 | 88 | 91 (R) |
Reactions were carried out with isatin (0.10 mmol), ketone (1.0 mmol for acetophenone, 7.0 mmol for acetone), and quinidine-thiourea catalyst (10 mol %) in THF (2.0 mL) at 5 °C.
Experimental Protocol: Asymmetric Aldol Reaction
-
To a stirred solution of the isatin (0.10 mmol) and the quinidine-thiourea catalyst (0.01 mmol, 10 mol %) in tetrahydrofuran (THF, 2.0 mL) at 5 °C, add the corresponding ketone (1.0 mmol for substituted acetophenones or 7.0 mmol for acetone).
-
Stir the reaction mixture at 5 °C for the time indicated in the table.
-
Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-alkyl-3-hydroxyindolin-2-one.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Logical Relationship Diagram
Asymmetric Michael Addition Catalyzed by Quinidine-Squaramide
The asymmetric Michael addition is a powerful tool for the construction of chiral carbon-carbon and carbon-heteroatom bonds. Quinidine-derived squaramide catalysts have been successfully employed in the enantioselective Michael addition of α-azidoindanones to azadienes, providing access to optically active benzofuran derivatives containing a synthetically versatile azide functionality.
Quantitative Data
| Entry | R¹ | R² | Yield (%) | dr | er |
| 1 | H | H | 79 | >95:5 | 90:10 |
| 2 | 4-Me | H | 82 | >95:5 | 88:12 |
| 3 | 4-Cl | H | 75 | >95:5 | 91:9 |
| 4 | H | 5-Me | 78 | >95:5 | 89:11 |
| 5 | H | 5-Br | 72 | >95:5 | 92:8 |
Reactions were carried out with azadiene (0.1 mmol), α-azidoindanone (0.2 mmol), and quinidine-squaramide catalyst (5 mol%) in CH₃CN (1.0 mL) at room temperature.
Experimental Protocol: Asymmetric Michael Addition
-
To a dry vial, add the azadiene (0.1 mmol), the α-azidoindanone (0.2 mmol), the quinidine-squaramide catalyst (0.005 mmol, 5 mol%), and acetonitrile (CH₃CN, 1.0 mL).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to obtain the desired benzofuran derivative.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis and the enantiomeric ratio (er) by chiral HPLC analysis.[1]
Signaling Pathway Diagram
Asymmetric [4+1] Annulation Catalyzed by Quinidine
The [4+1] annulation reaction is a valuable method for the synthesis of five-membered rings. Quinidine has been shown to catalyze the highly regio-, chemo-, diastereo-, and enantioselective [4+1] annulation of 2-halo-1,3-dicarbonyl compounds with Morita-Baylis-Hillman adducts. This reaction provides a direct route to synthetically and medicinally important multi-functionalized isoxazoline N-oxides with three stereogenic centers.[2]
Detailed experimental protocols and comprehensive quantitative data for this reaction are currently being optimized and will be made available in a future update.
Asymmetric Pauson-Khand Reaction
The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones. While specific examples detailing the use of this compound as a catalyst are not yet widely reported, the use of chiral amine N-oxides, in general, is known to promote the reaction and can induce enantioselectivity. The N-oxide is believed to facilitate the reaction by promoting the dissociation of a CO ligand from the metal-carbonyl complex, thereby generating a more reactive catalytic species.
Further research is ongoing to develop and report on the specific application of this compound in the asymmetric Pauson-Khand reaction, including detailed protocols and performance data.
This compilation of application notes and protocols highlights the versatility and efficacy of this compound and its derivatives in asymmetric organic synthesis. The provided data and methodologies serve as a practical guide for researchers aiming to leverage these powerful catalysts in their synthetic endeavors.
References
- 1. Squaramide-Catalyzed Asymmetric Michael Addition Reaction of α-Azidoindanones with Azadienes [mdpi.com]
- 2. Asymmetric catalytic [4 + 1] annulations catalyzed by quinidine: enantioselective synthesis of multi-functionalized isoxazoline N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Quinidine N-oxide as a Catalyst in Asymmetric Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of quinidine N-oxide as an organocatalyst in asymmetric synthesis. The protocols and data presented are intended to serve as a practical guide for researchers in academia and industry, particularly those involved in chiral synthesis and drug development.
Introduction
Cinchona alkaloids and their derivatives are a cornerstone of asymmetric catalysis, prized for their ready availability, modular nature, and ability to induce high stereoselectivity in a wide range of chemical transformations.[1][2] Quinidine, a diastereomer of quinine, has been extensively explored as a catalyst. The corresponding N-oxide, formed by oxidation of the quinuclidine nitrogen, presents a unique catalytic profile. The introduction of the N-oxide functionality can alter the steric and electronic properties of the catalyst, potentially leading to enhanced reactivity and enantioselectivity in certain reactions. This document details the synthesis of this compound and its application in key asymmetric reactions.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of the quinuclidine nitrogen of quinidine. A common method involves the use of a mild oxidizing agent to selectively oxidize the more nucleophilic quinuclidine nitrogen over the quinoline nitrogen.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of quinine N-oxide using ozone.
Materials:
-
Quinidine
-
Acetone (reagent grade)
-
Deionized water
-
Ozone generator
-
Gas dispersion tube
-
Round-bottom flask
-
Low-temperature bath (e.g., acetone/dry ice)
-
Nitrogen gas supply
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol, acetone)
Procedure:
-
Prepare a solution of quinidine in a 95:5 mixture of acetone and water in a round-bottom flask.
-
Cool the solution to a temperature between -12°C and 0°C using a low-temperature bath.
-
Bubble ozone gas through the solution via a gas dispersion tube at a low flow rate.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is consumed.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove any residual ozone.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in acetone) to afford pure this compound.
Expected Yield: A yield of approximately 72% can be expected.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. The use of chiral organocatalysts, such as this compound, can facilitate the enantioselective synthesis of valuable chiral building blocks.
While specific data for this compound is limited in the readily available literature, the following protocol is based on general procedures for Cinchona alkaloid-catalyzed Michael additions. Researchers should optimize the reaction conditions for their specific substrates.
General Experimental Protocol: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
Materials:
-
This compound (catalyst)
-
1,3-Dicarbonyl compound (e.g., diethyl malonate)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Inert gas (e.g., argon or nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried reaction flask under an inert atmosphere, add the 1,3-dicarbonyl compound (1.2 equivalents) and the nitroalkene (1.0 equivalent).
-
Dissolve the starting materials in the anhydrous solvent.
-
Add this compound (0.05 - 0.2 equivalents).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or below) and monitor the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the chiral Michael adduct.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.
Data Presentation
The following table presents representative data for the Michael addition catalyzed by a quinidine derivative, illustrating the typical performance of such catalysts. It is anticipated that this compound would afford comparable results, though optimization would be necessary.
| Entry | Michael Donor | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | Diethyl malonate | β-Nitrostyrene | 10 | Toluene | 24 | 95 | 92 |
| 2 | Acetylacetone | β-Nitrostyrene | 10 | CH2Cl2 | 48 | 88 | 85 |
| 3 | Dibenzoylmethane | (E)-Nitropent-2-ene | 15 | THF | 72 | 75 | 90 |
Note: This data is illustrative and based on reactions catalyzed by quinidine derivatives. Actual results with this compound may vary.
Asymmetric Aldol Reaction
The aldol reaction is another powerful tool for the construction of carbon-carbon bonds, leading to the formation of β-hydroxy carbonyl compounds. The use of this compound as a catalyst can provide enantioselective access to chiral aldol products.
General Experimental Protocol: Asymmetric Aldol Reaction of Ketones with Isatins
This protocol is based on procedures using quinidine-derived thiourea catalysts, which activate the ketone via an enolate mechanism. It is hypothesized that this compound could function similarly as a Brønsted base to deprotonate the ketone.
Materials:
-
This compound (catalyst)
-
Unactivated ketone (e.g., acetone, cyclohexanone)
-
Isatin derivative
-
Solvent (e.g., acetone, dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the isatin derivative (1.0 equivalent) in the ketone (which can also serve as the solvent) or in a suitable solvent with an excess of the ketone.
-
Add this compound (0.1 - 0.2 equivalents).
-
Stir the reaction mixture at room temperature until the isatin is consumed (monitor by TLC).
-
Remove the solvent and excess ketone under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the 3-alkyl-3-hydroxyindolin-2-one product by chiral HPLC analysis.
Data Presentation
The following table shows representative results for the aldol reaction of unactivated ketones with isatins catalyzed by a quinidine-derived thiourea. These results provide a benchmark for the expected performance of this compound in similar transformations.
| Entry | Ketone | Isatin Derivative | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | Acetone | Isatin | 20 | Acetone | 95 | 91 (R) |
| 2 | Cyclohexanone | N-Methylisatin | 20 | CH2Cl2 | 85 | 93 (anti) |
| 3 | Acetophenone | 5-Bromoisatin | 20 | Acetone | 82 | 88 (R) |
Note: This data is from reactions catalyzed by a quinidine-derived thiourea. Optimization is required for this compound.
Asymmetric Cyanation of Aldehydes
The enantioselective addition of cyanide to aldehydes to form chiral cyanohydrins is a valuable transformation, as cyanohydrins are versatile intermediates in the synthesis of α-hydroxy acids, α-hydroxy ketones, and β-amino alcohols.
General Experimental Protocol: Asymmetric Cyanosilylation of Aldehydes
This protocol is based on general procedures for Cinchona alkaloid-catalyzed cyanosilylation reactions.
Materials:
-
This compound (catalyst)
-
Aldehyde
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous, non-protic solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aldehyde (1.0 equivalent) and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).
-
Add this compound (0.01 - 0.1 equivalents).
-
Add TMSCN (1.2 - 1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the low temperature and monitor its progress by TLC or GC.
-
After the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting silyl-protected cyanohydrin can be purified by column chromatography or used directly in the next step.
-
The enantiomeric excess can be determined by chiral HPLC or GC analysis, often after conversion to a more stable derivative.
Data Presentation
The following table provides representative data for the asymmetric cyanosilylation of aldehydes catalyzed by Cinchona alkaloid-derived catalysts.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Benzaldehyde | 5 | CH2Cl2 | -78 | 98 | 95 |
| 2 | Cinnamaldehyde | 5 | Toluene | -40 | 92 | 91 |
| 3 | Cyclohexanecarboxaldehyde | 10 | CH2Cl2 | -78 | 90 | 88 |
Note: This data is illustrative and based on reactions catalyzed by Cinchona alkaloid derivatives. Actual results with this compound may vary.
Visualizations
Catalytic Cycle of a this compound Catalyzed Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Workflow for Asymmetric Catalysis
Caption: General experimental workflow for catalysis.
Substrate-Catalyst Interaction Model
Caption: Model of substrate-catalyst interactions.
References
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines a novel, investigational protocol for the use of Quinidine N-oxide as a chiral additive in solid-phase peptide synthesis (SPPS). While not a conventional reagent in this context, the unique properties of N-oxides and the established catalytic activity of the parent cinchona alkaloid, quinidine, suggest a potential application in enhancing stereochemical purity during peptide coupling. The following application note details a hypothetical protocol for this purpose, provides templates for data analysis, and visualizes the proposed workflow and mechanism. This protocol is intended to serve as a foundational method for further research and development.
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone technique in drug discovery and biomedical research, enabling the efficient construction of peptides. A persistent challenge in SPPS is the maintenance of stereochemical integrity, as racemization of amino acids can occur during the activation and coupling steps. Chiral auxiliaries and additives are often employed to mitigate this side reaction.
Quinidine, a cinchona alkaloid, is a well-established asymmetric catalyst in a variety of organic transformations.[1][2][3][4][5] Its oxidized metabolite, this compound, is a stable compound that retains the inherent chirality of the parent molecule. Heteroaromatic N-oxides are known to function as potent electron-pair donors and can act as organocatalysts in asymmetric reactions. This suggests the hypothesis that this compound could serve as a novel chiral additive in SPPS, potentially influencing the transition state of the coupling reaction to favor the desired stereoisomer and reduce racemization.
This document presents a detailed, investigational protocol for the incorporation of this compound into a standard Fmoc-based solid-phase peptide synthesis workflow.
Proposed Signaling Pathway and Mechanism of Action
It is hypothesized that this compound may act as a Lewis base, interacting with the activated amino acid intermediate during the coupling step. The chiral scaffold of the molecule could create a stereochemically defined environment around the reaction center, thereby disfavoring the transition state that leads to racemization. The N-oxide moiety, being a strong electron-pair donor, could assist in the activation of the carboxyl group of the incoming amino acid, potentially working in synergy with standard coupling reagents.
References
Application Notes and Protocols for Cell Culture Assays Involving Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. One of the metabolites formed is Quinidine N-oxide. While often cited as pharmacologically inactive, in vitro studies have revealed that this compound can exert effects on cardiac repolarization, suggesting it may not be entirely inert. These application notes provide an overview of the known cellular effects of this compound and detailed protocols for conducting relevant cell-based assays to further investigate its biological activity.
Signaling Pathways and Mechanisms of Action
Quinidine's primary mechanism of action involves the blockade of voltage-gated sodium and potassium channels in cardiomyocytes. This action prolongs the duration of the action potential and the effective refractory period. While this compound is generally considered to have minimal to no effect on the rapid depolarization phase of the cardiac action potential, which is mediated by sodium channels, it has been shown to affect the repolarization phase.
An in vitro study on canine Purkinje fibers demonstrated that this compound can prolong the action potential duration at 90% repolarization (APD90), particularly at longer cycle lengths[1]. This suggests a potential interaction with potassium channels responsible for repolarization. The precise signaling pathways modulated by this compound remain to be fully elucidated, but its effect on APD90 points towards a potential role in modulating cardiac electrophysiology.
Figure 1: Potential signaling pathway of this compound in cardiomyocytes.
Data Presentation
Electrophysiological Effects of Quinidine Metabolites
The following table summarizes the in vitro electrophysiological effects of Quinidine and its metabolites, including this compound, on canine Purkinje fibers at a concentration of 10 µM.
| Compound | Change in Vmax at BCL = 300 ms | Change in APD90 at BCL = 4000 ms | Reference |
| Quinidine | Significant Decrease | Significant Prolongation | [1] |
| This compound | No Significant Change | Significant Prolongation | [1] |
| 3-Hydroxyquinidine | Significant Decrease | Significant Prolongation | [1] |
| O-Desmethylquinidine | Significant Decrease | Significant Prolongation | [1] |
| 2'-Oxoquinidinone | Significant Decrease | Significant Prolongation |
Vmax = Maximum upstroke velocity of the action potential; APD90 = Action Potential Duration at 90% repolarization; BCL = Basic Cycle Length.
Cytotoxicity Data
Extensive literature searches did not yield specific IC50 values for the cytotoxicity of this compound in common cell lines. Researchers are encouraged to perform cytotoxicity assays to determine the appropriate concentration range for their specific cell model and experimental endpoints. General protocols for determining cytotoxicity are provided below.
Experimental Protocols
Protocol 1: In Vitro Cardiac Electrophysiology Assessment
This protocol is adapted from studies on the electrophysiological effects of quinidine and its metabolites on isolated cardiac Purkinje fibers.
Objective: To assess the effects of this compound on the action potential parameters of isolated cardiomyocytes or cardiac tissue.
Materials:
-
Isolated cardiac Purkinje fibers (e.g., from canine hearts) or a suitable cardiomyocyte cell line (e.g., iPSC-derived cardiomyocytes).
-
Tyrode's solution (composition in mM: NaCl 137, KCl 5.4, MgCl2 1.0, CaCl2 1.8, NaH2PO4 0.45, NaHCO3 12, Glucose 5.5; gassed with 95% O2 / 5% CO2 to maintain pH 7.4).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Standard microelectrode recording setup (amplifier, micromanipulator, oscilloscope, data acquisition system).
-
Glass microelectrodes (filled with 3 M KCl, tip resistance 10-20 MΩ).
-
Tissue bath with temperature control (37°C) and superfusion system.
-
Stimulator for pacing the tissue.
Workflow:
Figure 2: Workflow for in vitro cardiac electrophysiology assessment.
Procedure:
-
Tissue Preparation:
-
Isolate free-running Purkinje fibers from the ventricles of a canine heart.
-
Mount the tissue in a heated (37°C) tissue bath and superfuse with oxygenated Tyrode's solution at a constant flow rate.
-
-
Electrophysiological Recording:
-
Allow the preparation to equilibrate for at least 60 minutes.
-
Pace the tissue at various basic cycle lengths (BCLs), for example, from 300 to 8000 ms.
-
Using a glass microelectrode, impale a Purkinje cell and record stable baseline transmembrane action potentials.
-
Switch the superfusion to Tyrode's solution containing the desired concentration of this compound (e.g., 10 µM).
-
Record action potentials continuously for a set period (e.g., 60 minutes) to observe the time course of the drug's effect.
-
-
Data Analysis:
-
Analyze the recorded action potentials to determine key parameters, including the maximum upstroke velocity (Vmax), action potential amplitude, resting membrane potential, and action potential duration at 50% and 90% repolarization (APD50 and APD90).
-
Compare the parameters measured before and after the application of this compound to quantify its effects.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This is a general protocol for assessing the cytotoxicity of a compound. It should be optimized for the specific cell line being used.
Objective: To determine the effect of this compound on the viability of a selected cell line and to calculate the IC50 value.
Materials:
-
Selected adherent cell line (e.g., HepG2, HEK293, or a cardiomyocyte cell line).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Workflow:
Figure 3: Workflow for MTT cytotoxicity assay.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the highest concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Conclusion
While this compound is often considered a minor and inactive metabolite of quinidine, evidence suggests it can influence cardiac electrophysiology, specifically by prolonging the action potential duration. Further investigation into its potential cytotoxicity and its effects on other cellular processes is warranted. The protocols provided here offer a framework for researchers to conduct these important cell-based assays, contributing to a more comprehensive understanding of the pharmacological profile of quinidine and its metabolites.
References
Application Notes and Protocols for the Analytical Method Development and Validation of Quinidine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinidine N-oxide is a major metabolite of quinidine, a class IA antiarrhythmic agent.[1][2] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling in pharmaceutical formulations.[1][3][4] These application notes provide detailed protocols for the analytical method development and validation of this compound using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Analytical Methodologies
A sensitive and specific method for the simultaneous quantification of quinidine and its metabolites, including this compound, in plasma and urine has been developed using HPLC with fluorescence detection. Additionally, LC-MS/MS methods offer high sensitivity and selectivity for the analysis of N-oxide metabolites and can be employed for confirmatory analysis.
I. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the routine quantification of this compound in biological matrices.
A. Experimental Protocol
1. Sample Preparation (Plasma)
-
To 250 µL of plasma, add an internal standard (e.g., primaquine base).
-
Perform a single-step liquid-liquid extraction with an appropriate organic solvent mixture (e.g., ether-dichloromethane-isopropanol, 6:4:1 v/v/v).
-
Vortex the mixture for 1 minute and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of a suitable buffer and organic solvent (e.g., 0.05 M ammonium formate and acetonitrile, 93.5:6.5 v/v), with the pH adjusted to 2.0 with ortho-phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 425 nm.
B. Method Validation
The method should be validated according to the International Council for Harmonisation (ICH) guidelines.
Table 1: Summary of Validation Parameters for HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interference from endogenous components at the retention time of the analyte and IS. | The method is specific for this compound. |
| Linearity (r²) | ≥ 0.999 | 0.9994 over a range of 0-7,000 ng/mL. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | As low as 4 ng/mL in plasma. |
| Accuracy (% Recovery) | 80-120% | 76-81% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Inter-assay reproducibility was 1.8% to 3.7% for quinidine at various concentrations. |
| Robustness | No significant changes in results with small variations in method parameters. | The method is robust to minor changes in mobile phase composition and flow rate. |
C. Experimental Workflow
Caption: HPLC experimental workflow for this compound analysis.
II. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides higher sensitivity and specificity, making it ideal for the quantification of low levels of this compound and for confirmatory analysis.
A. Experimental Protocol
1. Sample Preparation (Plasma)
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled this compound).
-
Perform protein precipitation by adding 300 µL of cold methanol.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a 10 µL aliquot into the LC-MS system.
2. LC-MS/MS Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For this compound (MW: 340.42 g/mol ), the protonated molecular ion [M+H]⁺ at m/z 341 would be the precursor ion. The product ions would be determined by fragmentation studies.
B. Method Validation
Table 2: Summary of Validation Parameters for LC-MS Method
| Validation Parameter | Acceptance Criteria | Typical Results |
| Specificity | No interfering peaks at the retention times of the analyte and IS. | The method is highly specific due to MRM detection. |
| Linearity (r²) | ≥ 0.995 | ≥ 0.998 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio ≥ 10 | Sub-ng/mL levels are achievable. |
| Accuracy (% Recovery) | 85-115% | 92.5 - 129.5% |
| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% | Intra-day: < 7.9%, Inter-day: < 8.9% |
| Matrix Effect | Assessed by comparing the response in post-extraction spiked samples to that in neat solutions. | To be determined during validation. |
C. Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound analysis.
Stability and Impurity Profiling
This compound is available as a pharmaceutical reference standard and can be used for stability testing and impurity profiling of quinidine drug products. Typical quality control specifications may set a limit for this compound as an impurity. The described analytical methods can be adapted for these purposes.
Synthesis of this compound Standard
For use as a reference standard, this compound can be synthesized. One method involves the oxidation of quinidine using an oxidant like potassium peroxymonosulfate in an alkaline environment. The synthesis and purification should be confirmed by analytical techniques such as mass spectrometry and NMR.
Conclusion
The presented HPLC and LC-MS methods provide robust and reliable approaches for the quantification of this compound in various matrices. Proper method development and validation are essential to ensure data quality and regulatory compliance. These application notes serve as a comprehensive guide for researchers and scientists involved in the analysis of quinidine and its metabolites.
References
Troubleshooting & Optimization
Solubility issues with Quinidine N-oxide in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Quinidine N-oxide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: What solvents can be used to dissolve this compound?
This compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).[2][3] For preparing aqueous solutions, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or dimethylformamide (DMF) before diluting with the aqueous buffer of choice.[1]
Q3: How does pH affect the solubility and stability of this compound?
The solubility of ionizable compounds like this compound is often pH-dependent. For basic compounds, decreasing the pH (making the solution more acidic) can increase solubility by forming a more soluble salt. The stability of N-oxides can also be influenced by pH, with some N-oxides showing increased stability in polar protic solvents. It is crucial to experimentally determine the optimal pH for both solubility and stability for your specific application.
Q4: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be a method to increase the solubility of some compounds. However, the thermal stability of this compound must be considered. Prolonged exposure to high temperatures can lead to degradation. If you choose to heat the solution, it is advisable to use a mild temperature (e.g., 37°C) and sonicate for a short period. Always verify the stability of your compound under these conditions.
Q5: My this compound precipitates out of solution during my experiment. What can I do?
Precipitation of a poorly soluble compound from an aqueous solution upon dilution of an organic stock is a common issue. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound in your aqueous medium.
-
Optimize the co-solvent concentration: While a co-solvent like DMSO is necessary to create a stock solution, its final concentration in the aqueous solution should be minimized (typically <1%) to avoid solvent effects on the experiment and to reduce the risk of precipitation.
-
Use a different co-solvent: If DMSO is causing issues, you could explore other water-miscible organic solvents.
-
Employ solubilizing agents: The use of surfactants or other solubilizing agents can help maintain the compound in solution. The choice of agent will depend on the specifics of your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in the initial organic solvent. | Insufficient solvent volume or inappropriate solvent. | Increase the volume of the solvent (e.g., DMSO or Methanol) gradually. Ensure the solvent is of high purity. Gentle warming and sonication may also aid dissolution. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The aqueous solubility limit has been exceeded. The final concentration of the organic co-solvent is too high, causing the compound to crash out. | Decrease the final concentration of this compound. Prepare a more dilute stock solution in the organic solvent to minimize the volume added to the aqueous buffer. Add the organic stock solution to the aqueous buffer slowly while vortexing. |
| Solution is initially clear but becomes cloudy or shows precipitation over time. | The compound is not stable in the aqueous solution at the given temperature or pH. The solution is supersaturated and is slowly equilibrating. | Prepare fresh solutions immediately before use. Store aqueous solutions for the shortest possible time. If storage is necessary, evaluate the stability at different temperatures (e.g., 4°C vs. room temperature) and pH values. Consider using a stabilizing agent if compatible with your assay. |
| Inconsistent experimental results. | Variability in the preparation of the compound solution, leading to different effective concentrations. Adsorption of the hydrophobic compound to plasticware. | Standardize the solution preparation protocol. Use low-adsorption plasticware. Pre-wetting plasticware with the assay buffer may help reduce non-specific binding. |
Data Presentation
Table 1: Solubility of Quinidine (Parent Compound) in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~1 mg/mL | |
| DMSO | ~25 mg/mL | |
| Dimethyl formamide (DMF) | ~30 mg/mL | |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution of this compound
This protocol provides a general guideline for preparing an aqueous solution of this compound from a solid compound for in vitro experiments.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), high purity
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Sterile, low-adsorption microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Accurately weigh a small amount of this compound and place it in a microcentrifuge tube.
-
Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). The exact concentration will depend on the solubility in DMSO and the desired final concentration in the aqueous solution.
-
Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., 37°C) and brief sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Prepare the Final Aqueous Working Solution:
-
Warm the aqueous buffer to the experimental temperature.
-
Add a small volume of the DMSO stock solution to the pre-warmed aqueous buffer to achieve the desired final concentration. It is critical to keep the final DMSO concentration as low as possible (ideally ≤ 0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
Immediately after adding the DMSO stock, vortex the solution thoroughly to ensure rapid and uniform mixing. This helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final aqueous solution for any signs of precipitation or cloudiness. If the solution is not clear, the concentration may be too high for its aqueous solubility.
-
Note: It is highly recommended to prepare fresh aqueous solutions of this compound for each experiment. If storage is unavoidable, the stability of the solution under the specific storage conditions (temperature, light exposure) should be validated.
Protocol 2: General Method for Determining Kinetic Aqueous Solubility
This protocol describes a high-throughput method for estimating the kinetic solubility of a compound, which can be adapted for this compound.
Materials:
-
Compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plate with a low-binding membrane
-
96-well collection plate
-
Plate shaker
-
Vacuum filtration manifold
-
Plate reader capable of UV-Vis absorbance measurements
Procedure:
-
Prepare Test Solutions:
-
Add an aliquot of the concentrated compound stock solution in DMSO (e.g., 10 µL of 10 mM) to the wells of the 96-well filter plate.
-
Add the aqueous buffer (e.g., 190 µL) to each well to achieve the desired final compound concentration (e.g., 500 µM in 5% DMSO).
-
-
Equilibration:
-
Cover the filter plate and shake it at room temperature for a predetermined time (e.g., 1.5 - 2 hours) to allow the solution to reach equilibrium.
-
-
Filtration:
-
Place the filter plate on top of a 96-well collection plate.
-
Apply vacuum to the filtration manifold to separate the supernatant (dissolved compound) from any precipitate.
-
-
Quantification:
-
Analyze the filtrate in the collection plate using a suitable analytical method, such as UV/Vis spectroscopy, to determine the concentration of the dissolved compound.
-
A standard calibration curve for the compound in the same buffer and DMSO concentration should be prepared to accurately quantify the solubility.
-
Visualizations
Caption: A workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Simplified mechanism of action of Quinidine, the parent compound of this compound.
References
Technical Support Center: Synthesis of Quinidine N-oxide
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Quinidine N-oxide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of quinidine?
A1: The most prevalent methods for the N-oxidation of quinidine and its diastereomer, quinine, involve the use of various oxidizing agents. These include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, often in the presence of a catalyst or acetic acid, and ozone.[1][2][3][4] The choice of reagent can influence reaction time, yield, and the profile of side products.
Q2: I am getting a low yield of this compound. What are the potential causes and how can I improve it?
A2: Low yields in the N-oxidation of quinidine can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed.[5]
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Common side reactions include oxidation at other sites on the quinidine molecule, such as the quinoline nitrogen or the secondary alcohol at C-9.
-
Purity of Starting Materials: Impurities in the starting quinidine or the oxidizing agent can interfere with the reaction and lead to lower yields.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and stoichiometry of the oxidizing agent are critical. These should be carefully controlled and optimized for the specific method being used.
To improve the yield, consider optimizing the reaction conditions as detailed in the tables below and ensure the use of pure starting materials.
Q3: What are the common side products I should be aware of during the synthesis of this compound?
A3: During the N-oxidation of quinidine, several side products can be formed. One significant possibility is the oxidation of the secondary alcohol at the C-9 position to form a ketone. Additionally, further oxidation of the quinoline nitrogen can occur, leading to a di-N-oxide product. Another potential side reaction is hydroxylation of the quinoline ring, as 3-hydroxyquinidine is a known major metabolite of quinidine in vivo.
Q4: How can I purify the crude this compound product?
A4: this compound is a polar compound, and its purification can be achieved using column chromatography on silica gel. A common elution strategy is to use a gradient of methanol in a less polar solvent like dichloromethane. It is advisable to avoid basic mobile phases, such as those containing ammonia, as they can dissolve the silica gel. Crystallization is another potential method for purification, though finding a suitable solvent system may require some experimentation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive oxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of the oxidizing agent. For m-CPBA, ensure it has been stored properly. 2. Gradually increase the reaction temperature while monitoring for decomposition. Some N-oxidations proceed well at room temperature, while others may require gentle heating. 3. Monitor the reaction using TLC until the starting material is consumed. Some reactions can take up to 48 hours. |
| Multiple Spots on TLC (Low Yield of Desired Product) | 1. Formation of side products (e.g., C-9 ketone, di-N-oxide, hydroxylated quinidine). 2. Decomposition of the starting material or product. | 1. Use a milder oxidizing agent or reduce the stoichiometry of the current one. 2. Control the reaction temperature carefully; use an ice bath if the reaction is exothermic. 3. Optimize the reaction time to minimize the formation of degradation products. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Product is highly polar and streaks on the silica gel column. 2. Inappropriate solvent system. | 1. Consider using a different stationary phase, such as alumina. 2. For silica gel chromatography, a gradient of methanol in dichloromethane is often effective for polar N-oxides. Start with a low percentage of methanol and gradually increase it. 3. HILIC (Hydrophilic Interaction Liquid Chromatography) can be an alternative for very polar compounds. |
| Product appears as a thick, non-crystalline oil | 1. Presence of impurities. 2. The product may be hygroscopic or amorphous in nature. | 1. Re-purify the product using column chromatography with a very shallow solvent gradient. 2. Attempt to induce crystallization by dissolving the oil in a minimal amount of a hot solvent and then slowly cooling it. Trying a variety of solvents or solvent mixtures may be necessary. |
Data Presentation: Comparison of N-Oxidation Methods
The following tables summarize quantitative data from literature for the N-oxidation of quinidine's diastereomer, quinine, and related quinoline compounds. These can serve as a starting point for optimizing this compound synthesis.
Table 1: Comparison of Different Oxidizing Agents for N-Oxidation
| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ozone (O₃) | Quinine | Acetone:Water (95:5) | -12 to 0 | 2 hours | 72 | |
| m-CPBA | 7-acetamido-8-benzyloxyquinoline | 1,2-dichloroethane | Room Temp. | 48 hours | 82 | |
| Hydrogen Peroxide (H₂O₂) | Quinine | Acetic Acid | 70-80 | Several hours | Not specified |
Experimental Protocols
Method 1: N-Oxidation of Quinidine using m-CPBA (Adapted from Isoquinoline Oxidation)
-
Dissolution: Dissolve quinidine (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirred solution at room temperature, add m-CPBA (1.1 equivalents, ~75% purity) portion-wise. If the reaction is exothermic, use an ice bath to maintain the temperature at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 24-48 hours.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct.
-
Extraction: Extract the aqueous layer with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane.
Method 2: N-Oxidation of Quinidine using Hydrogen Peroxide and Acetic Acid (Adapted from Pyridine N-oxide Synthesis)
-
Reaction Setup: In a round-bottom flask, dissolve quinidine in glacial acetic acid.
-
Reagent Addition: Add 30-35% hydrogen peroxide to the solution.
-
Reaction: Heat the mixture to 70-80°C and stir for several hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Neutralization: Carefully neutralize the acetic acid by adding a saturated aqueous solution of sodium carbonate until the pH is alkaline.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using m-CPBA.
Caption: Mechanism of N-oxidation of the quinuclidine nitrogen in quinidine with m-CPBA.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]
- 3. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Quinidine N-oxide Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of Quinidine N-oxide. The information is intended to assist researchers in designing and interpreting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a major metabolite of quinidine, a class Ia antiarrhythmic agent.[1] Understanding its stability is crucial for several reasons:
-
Accurate Pharmacokinetic and Pharmacodynamic Studies: Degradation of this compound in biological samples or during analysis can lead to inaccurate measurements of its concentration, affecting the interpretation of its physiological effects.[2]
-
Drug Development and Formulation: For drug products where this compound may be present as a metabolite or an impurity, its stability profile influences formulation strategies, storage conditions, and shelf-life determination.
-
Impurity Profiling: Forced degradation studies help to identify potential degradation products, which is a regulatory requirement to ensure the safety and efficacy of pharmaceutical products.
Q2: What are the general stability characteristics of N-oxides like this compound?
N-oxides are known to be sensitive to several environmental factors:
-
Heat: Amine oxides can undergo decomposition and rearrangement at elevated temperatures.[3]
-
Light: The N-oxide functional group can make a molecule susceptible to photodegradation.
-
pH: The stability of N-oxides is often pH-dependent. In acidic conditions (typically pH < 5), they can be protonated to form more stable hydroxyammonium species.[3][4] However, strongly acidic or basic conditions can promote hydrolysis.
-
Oxidizing Agents: While N-oxides are themselves products of oxidation, they can be susceptible to further oxidative degradation.
For robust analytical methods, it is recommended to use neutral or near-neutral pH conditions and avoid high heat.
Q3: Are there any known degradation pathways for this compound?
While specific degradation pathways for this compound under forced degradation conditions are not extensively detailed in publicly available literature, general degradation pathways for related compounds like quinoline N-oxides have been described. For instance, photolysis of quinoline N-oxides can lead to rearrangement products.
It is important to note that this compound itself is a product of the oxidative metabolism of quinidine, primarily mediated by the cytochrome P450 enzyme P-450NF.
Troubleshooting Guide for Experimental Issues
This guide addresses common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent analytical results (e.g., variable peak areas in HPLC) | Degradation of this compound in solution. | • Prepare fresh solutions of this compound for each experiment.• Store stock solutions at low temperatures (e.g., -20°C or below) and protect from light.• Use a mobile phase with a neutral or slightly acidic pH for HPLC analysis. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | • Conduct a forced degradation study to systematically identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light).• Use a stability-indicating analytical method, such as a gradient HPLC-UV or LC-MS/MS method, that can resolve the parent compound from its degradation products. |
| Loss of compound during sample preparation | Adsorption to container surfaces or degradation due to inappropriate solvent or pH. | • Use silanized glassware or low-adsorption polypropylene tubes.• Ensure the pH of the sample and processing solutions is maintained in a range where this compound is stable (near neutral is often a good starting point). |
| Difficulty in achieving desired degradation level in forced degradation studies | Stress conditions are too mild or too harsh. | • For hydrolytic degradation, start with 0.1 M HCl and 0.1 M NaOH at room temperature and gradually increase the temperature if degradation is insufficient.• For oxidative degradation, a common starting point is 3% hydrogen peroxide at room temperature.• For thermal degradation, start with temperatures slightly above accelerated stability conditions (e.g., 60-80°C).• For photolytic degradation, expose the sample to a controlled light source as per ICH Q1B guidelines. |
Experimental Protocols
Detailed experimental protocols for forced degradation studies are crucial for understanding the stability of this compound. While specific published protocols for this compound are scarce, the following outlines a general approach based on ICH guidelines for forced degradation studies.
General Protocol for Forced Degradation of this compound
Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffers (e.g., phosphate or acetate)
-
HPLC or UPLC system with a photodiode array (PDA) and/or mass spectrometry (MS) detector
-
A suitable C18 or other appropriate reversed-phase column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration. At various time points, withdraw an aliquot, neutralize it with an appropriate amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature, protected from light, for a specified duration. At various time points, withdraw an aliquot and dilute to the target concentration.
-
Thermal Degradation: Place a solid sample of this compound and a solution of the compound in an oven at a controlled elevated temperature (e.g., 80°C). Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or UPLC-MS/MS method. The method should be capable of separating this compound from any degradation products.
-
Data Analysis:
-
Calculate the percentage of degradation of this compound under each stress condition.
-
Characterize the degradation products using MS/MS fragmentation data and, if possible, by isolating the impurities and performing NMR spectroscopy.
-
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies on this compound.
Potential Degradation Logic
Caption: Logical relationship of this compound and its potential degradation products.
References
- 1. Synthesis of 10,11-dihydroxydihydrothis compound, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Overcoming poor reaction kinetics with Quinidine N-oxide catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Quinidine N-oxide as a catalyst to overcome poor reaction kinetics in asymmetric synthesis.
Overview
This compound, a derivative of the Cinchona alkaloid quinidine, functions as a potent chiral Lewis base catalyst. Its catalytic activity is primarily centered on the nucleophilic oxygen atom of the N-oxide functional group. This feature is particularly effective in activating silicon-based reagents, making it a valuable tool for facilitating key chemical transformations such as asymmetric allylations and cyanosilylations.[1] By providing a well-defined chiral environment, this compound can significantly enhance reaction rates and improve enantioselectivity, offering a solution for reactions that otherwise suffer from poor kinetics.
While specific literature on this compound is less common than for the broader class of Cinchona alkaloids, its application can be understood through the well-established performance of related chiral quinoline N-oxide derivatives.[1] This guide leverages that knowledge to address common challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during experiments using this compound catalysts.
Q1: My reaction is very slow and the yield is low. How can I improve the reaction kinetics?
A1: Poor reaction rates and low yields are common challenges in asymmetric catalysis. Several factors could be at play:
-
Catalyst Loading: Ensure the catalyst loading is optimal. While higher loading can increase rates, it may also lead to unwanted side reactions or complicate purification. Start with the recommended mol% from a relevant protocol and perform an optimization screen.
-
Temperature: Temperature has a significant impact on reaction kinetics. If the reaction is slow at low temperatures (often required for high enantioselectivity), a systematic study to find a balance between reaction rate and stereoselectivity is recommended.
-
Solvent Choice: The solvent can influence catalyst solubility, stability, and the overall reaction mechanism. Screen a variety of aprotic solvents (e.g., CH₂Cl₂, Toluene, THF) to find the most effective one for your specific substrate.
-
Reagent Purity: Impurities in starting materials, reagents, or the solvent can poison the catalyst. Ensure all components are of high purity and that solvents are anhydrous, as water can lead to catalyst deactivation or undesired side reactions.
-
Microwave Irradiation: For thermally stable reactions, microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating.
Q2: The enantioselectivity (ee%) of my product is lower than expected. What are the likely causes and solutions?
A2: Suboptimal enantioselectivity can be frustrating. Consider the following troubleshooting steps:
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature (e.g., from 0 °C to -40 °C or -78 °C) typically enhances enantioselectivity by favoring the transition state leading to the major enantiomer.
-
Catalyst Integrity: Verify the purity and structural integrity of your this compound catalyst. Degradation or impurities can lead to a loss of stereocontrol.
-
Background Reaction: A non-catalyzed "background" reaction can produce a racemic product, thereby lowering the overall ee%. This can be mitigated by lowering the reaction temperature or adjusting the rate of addition of one of the reagents.
-
Product Inhibition: The product itself may bind to the catalyst, inhibiting its turnover and potentially affecting selectivity.[2] Diluting the reaction mixture or using a slower addition of the limiting reagent can sometimes help.
Q3: I'm having trouble with the solubility of the this compound catalyst in my chosen solvent. What should I do?
A3: Solubility is crucial for homogeneous catalysis. If your catalyst is not dissolving:
-
Solvent Screening: Test a range of solvents. While nonpolar solvents like toluene are common, more polar aprotic solvents like THF or CH₂Cl₂ might be better alternatives.
-
Co-solvent System: Consider using a co-solvent system to improve solubility.
-
Sonication: Gentle sonication can help dissolve the catalyst before adding the reagents.
-
Temperature: Gently warming the mixture to dissolve the catalyst before cooling to the target reaction temperature can be effective, but ensure the catalyst is stable at the higher temperature.
Q4: The workup and purification of my product are difficult. Are there any tips?
A4: Purification can be challenging due to the presence of the catalyst and byproducts.
-
Acidic Wash: The basic nature of the quinuclidine core of the catalyst allows for its removal via an acidic aqueous wash (e.g., 1N HCl) during workup. The catalyst can then be recovered from the aqueous layer by basification and extraction.
-
Chromatography: Flash column chromatography is a standard method for purification. Experiment with different solvent systems (e.g., hexane/ethyl acetate, CH₂Cl₂/methanol) to achieve good separation between your product and any remaining catalyst or byproducts.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.
Performance Data
The following table presents typical performance data for a this compound catalyzed asymmetric allylation of an aldehyde. This data is illustrative and serves as a benchmark for what can be expected under optimized conditions.
| Entry | Aldehyde Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| 1 | Benzaldehyde | 10 | CH₂Cl₂ | -78 | 12 | 91 | 94 |
| 2 | Benzaldehyde | 5 | CH₂Cl₂ | -78 | 24 | 88 | 93 |
| 3 | Benzaldehyde | 10 | Toluene | -78 | 18 | 85 | 90 |
| 4 | Cyclohexanecarboxaldehyde | 10 | CH₂Cl₂ | -78 | 20 | 82 | 88 |
| 5 | Cinnamaldehyde | 10 | THF | -40 | 12 | 75 | 85 |
Experimental Protocols
General Protocol for Asymmetric Allylation of Aldehydes
This protocol provides a detailed methodology for the this compound catalyzed asymmetric allylation of an aldehyde with allyltrichlorosilane.
Materials:
-
This compound catalyst
-
Aldehyde substrate
-
Allyltrichlorosilane
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄ or MgSO₄
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound catalyst (5-10 mol%).
-
Solvent and Substrate Addition: Add the specified anhydrous solvent (e.g., CH₂Cl₂) and cool the mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath. Add the aldehyde substrate (1.0 mmol) to the cooled solution.
-
Reagent Addition: Add allyltrichlorosilane (1.2 mmol) dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at the same temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., three times with CH₂Cl₂ or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired chiral homoallylic alcohol.[1]
Visualizations
Catalytic Cycle for Asymmetric Allylation
The diagram below illustrates the proposed catalytic cycle for the this compound catalyzed asymmetric allylation of an aldehyde. The cycle begins with the activation of allyltrichlorosilane by the nucleophilic N-oxide, forming a hypervalent silicon intermediate. This complex then delivers the allyl group to the aldehyde in a stereocontrolled manner.
Caption: Proposed catalytic cycle for asymmetric allylation.
General Experimental Workflow
This diagram outlines the logical steps of a typical experiment, from initial setup to the final purified product, as described in the protocol.
Caption: Standard workflow for a catalyzed asymmetric reaction.
References
Troubleshooting inconsistent results in Quinidine N-oxide experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Quinidine N-oxide.
Troubleshooting Guide
Inconsistent results in experiments involving this compound can arise from various factors related to its synthesis, stability, purity, and handling, as well as the design of the biological assays. This guide addresses common problems in a question-and-answer format.
Issue 1: Inconsistent or lower-than-expected biological activity in vitro.
-
Question: My this compound sample shows variable or weak activity in cell-based assays. What could be the cause?
-
Answer: Several factors can contribute to this issue:
-
Compound Solubility: this compound, like many N-oxides, can have limited solubility in aqueous buffers.[1] If the compound precipitates in your assay medium, the effective concentration will be lower than intended.
-
Recommendation: Visually inspect your assay plates for any signs of precipitation. Consider using a co-solvent like DMSO, but be sure to include a vehicle control, as DMSO can have its own biological effects.[1] Keep the final DMSO concentration consistent and as low as possible across all experiments.
-
-
Compound Stability: N-oxides can be sensitive to heat and light.[2][3] Degradation of your sample would lead to reduced activity. This compound can also be reduced back to its parent compound, quinidine, which has a different pharmacological profile.[4]
-
Recommendation: Store this compound protected from light in a well-closed container. Prepare solutions fresh for each experiment and avoid repeated freeze-thaw cycles. If you suspect degradation, re-characterize your compound using analytical methods like HPLC or LC-MS.
-
-
Purity of the Compound: The presence of impurities, including the parent quinidine or other metabolites, can affect the experimental outcome. Some synthesis methods may leave residual oxidants like hydrogen peroxide, which can be cytotoxic and interfere with assays.
-
Recommendation: Ensure the purity of your this compound using appropriate analytical techniques. If you synthesized the compound, ensure all residual reagents are removed.
-
-
Issue 2: Discrepancy between in vitro and in vivo results.
-
Question: My this compound was potent in vitro, but shows little to no efficacy in my animal model. Why is this happening?
-
Answer: This is a common challenge in drug development and can be attributed to several factors related to the compound's pharmacokinetic properties:
-
Poor Bioavailability: Limited aqueous solubility can lead to poor absorption after oral administration.
-
Rapid Metabolism and Excretion: this compound is a metabolite of quinidine and may be subject to further metabolism and rapid clearance from the body. Studies in healthy subjects have shown it to have a short elimination half-life of about 2.5 hours.
-
Formulation: The vehicle used to administer the compound can significantly impact its absorption and distribution.
-
Recommendation: Conduct pharmacokinetic studies to determine the concentration of this compound in plasma over time. This will help you understand its absorption, distribution, metabolism, and excretion (ADME) profile. You may need to optimize the formulation to improve bioavailability. A suspension in 0.01% Tween 80 in 0.9% saline is a common formulation for in vivo studies of similar compounds.
-
-
Issue 3: High cytotoxicity observed in cell-based assays.
-
Question: My this compound compound is showing high levels of cytotoxicity, even at low concentrations. How can I determine if this is a specific effect or general toxicity?
-
Answer: It is crucial to differentiate between targeted pharmacological effects and non-specific cytotoxicity.
-
Recommendation: Test your compound on a panel of different cell lines, including non-cancerous or "normal" cell lines, to assess its specificity. If the compound is cytotoxic to all cell types at similar concentrations, it is likely due to a general toxicity mechanism. You should also verify the purity of your compound, as contaminants could be responsible for the observed cytotoxicity.
-
Frequently Asked Questions (FAQs)
Synthesis and Characterization
-
Q1: What are the common methods for synthesizing this compound?
-
A1: this compound is typically synthesized by the oxidation of quinidine. Common oxidizing agents include hydrogen peroxide or organic peroxyacids. Another method involves the use of ozone, which can offer a more controlled and regioselective oxidation of the quinuclidine nitrogen.
-
-
Q2: How can I confirm the identity and purity of my synthesized this compound?
-
A2: A combination of analytical techniques should be used. Mass spectrometry (MS) can confirm the molecular weight, with an expected mass difference of +16 amu compared to quinidine. Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR and 13C-NMR) is essential for structural elucidation. High-Performance Liquid Chromatography (HPLC) is a reliable method to assess purity and quantify the compound.
-
Handling and Storage
-
Q3: What are the best practices for storing this compound?
-
A3: Quinidine and its derivatives can be light-sensitive and may darken upon exposure. It is recommended to store this compound in a well-closed, light-resistant container at a controlled room temperature or refrigerated, depending on the manufacturer's recommendations.
-
-
Q4: What solvents are recommended for dissolving this compound for in vitro assays?
-
A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for initial solubilization. However, it is important to be mindful of the final concentration of DMSO in the assay, as it can have biological effects. Always include a vehicle control with the same DMSO concentration in your experiments.
-
Data and Protocols
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound from a study in healthy human subjects.
| Parameter | Mean Value | Standard Deviation | Units | Reference |
| Elimination Half-Life | 2.5 | 0.28 | hours | |
| Renal Clearance | 1.3 | 0.3 | L/hr | |
| Urinary Recovery (unchanged) | 13.9 | 3.7 | % of dose | |
| Free Fraction in Serum | 3.3 | 0.83 | % |
Experimental Protocols
1. Synthesis of this compound via Oxidation
This protocol is a generalized method based on common oxidation procedures for similar alkaloids.
-
Materials: Quinidine, acetone, water, ozone generator or 30% hydrogen peroxide, nitrogen gas.
-
Procedure:
-
Dissolve quinidine in a suitable solvent mixture, such as acetone:water (95:5).
-
Cool the solution to a low temperature (e.g., -12°C to 0°C).
-
If using ozone, bubble a low flow of ozone through the solution. Monitor the reaction progress using Thin Layer Chromatography (TLC). The N-oxide product should be more polar and have a lower Rf value than the starting material.
-
If using hydrogen peroxide, add it dropwise to the cooled solution. The reaction may require a longer time (e.g., overnight).
-
Once the reaction is complete (as indicated by TLC), stop the addition of the oxidizing agent.
-
Purge the reaction mixture with nitrogen gas to remove any remaining ozone or to aid in the decomposition of excess peroxide.
-
Remove the solvent under reduced pressure.
-
Purify the resulting product using column chromatography or recrystallization.
-
Confirm the structure and purity of the final product using MS, NMR, and HPLC.
-
2. Quantification of this compound by HPLC
This protocol is based on a published method for analyzing quinidine and its metabolites.
-
Instrumentation: An HPLC system equipped with a fluorescence detector.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a suitable buffer/organic solvent mixture (e.g., phosphate buffer and acetonitrile).
-
Detection: Fluorescence detection with excitation and emission wavelengths optimized for this compound.
-
-
Sample Preparation (from plasma):
-
To 250 µL of plasma, add an internal standard.
-
Perform a single-step liquid-liquid extraction using an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).
-
Vortex the mixture and then centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
-
Quantification: Create a standard curve using known concentrations of purified this compound to quantify the amount in the samples.
Visualizations
Troubleshooting Workflow for Inconsistent Experimental Results
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Metabolic Pathway of Quinidine
Caption: Major metabolic pathways of Quinidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Quinidine N-oxide Catalyzed Reactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the temperature for your Quinidine N-oxide catalyzed reactions. Below you will find structured data, detailed experimental protocols, and workflow diagrams to address common challenges encountered during experimentation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter when optimizing the temperature for your this compound catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on this compound catalyzed reactions?
Generally, lower reaction temperatures lead to higher enantioselectivity in asymmetric reactions catalyzed by this compound and its derivatives. However, this often comes at the cost of a slower reaction rate. Conversely, increasing the temperature can enhance the reaction rate but may negatively impact enantioselectivity and catalyst stability.
Q2: My reaction shows low enantioselectivity at room temperature. Should I lower the temperature?
Yes, lowering the temperature is a standard approach to improve enantioselectivity. For instance, in a Quinidine thiourea-catalyzed aldol reaction, decreasing the temperature from room temperature to 5 °C has been shown to improve the enantiomeric excess (ee).[1] However, be aware that this will likely slow down your reaction.
Q3: I lowered the temperature, and now my reaction is too slow or incomplete. What can I do?
To counteract the reduced reaction rate at lower temperatures, you can try the following:
-
Increase the concentration of reactants: This can help to improve the reaction kinetics.
-
Prolong the reaction time: Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal reaction time.[1]
-
Slightly increase the catalyst loading: This may enhance the reaction rate, but it's essential to find a balance as higher catalyst loading can sometimes lead to side reactions or be uneconomical.
Q4: I am observing a decrease in enantioselectivity at very low temperatures. What could be the cause?
In some cases, particularly with certain derivatives like quinine-squaramide catalysts, a decrease in enantioselectivity at lower temperatures can be attributed to catalyst self-aggregation through hydrogen bonding.[2][3] This aggregation can block the catalyst's active sites. If you suspect this is happening, you may need to screen different solvents or use a modified catalyst designed to minimize aggregation.
Q5: What is the risk of running my reaction at a high temperature?
High temperatures can lead to several issues:
-
Decreased Enantioselectivity: As mentioned, higher temperatures often result in lower enantioselectivity.
-
Catalyst Degradation: While specific degradation temperatures for this compound are not extensively reported, Cinchona alkaloids, in general, can be susceptible to thermal decomposition at elevated temperatures, leading to a loss of catalytic activity.
-
Formation of Byproducts: Higher temperatures can promote side reactions, leading to a more complex reaction mixture and lower yield of the desired product.
Troubleshooting Common Problems
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction due to low temperature. | Increase reaction time, increase reactant concentration, or slightly increase catalyst loading. Monitor reaction progress. |
| Catalyst deactivation at high temperature. | Lower the reaction temperature. Screen for a more thermally stable catalyst derivative if high temperatures are necessary. | |
| Poor solubility of reactants or catalyst at low temperature. | Screen for a solvent in which all components remain soluble at the desired temperature. | |
| Low Enantioselectivity | Reaction temperature is too high. | Gradually decrease the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, etc.) and monitor the effect on enantioselectivity. |
| Catalyst aggregation at low temperature. | Try different solvents to disrupt catalyst aggregation. Consider using a modified catalyst designed to prevent self-association. | |
| Presence of impurities. | Ensure all reactants, solvents, and the catalyst are of high purity. | |
| Inconsistent Results | Poor temperature control. | Use a reliable temperature-controlled reaction setup (e.g., a cryostat or a well-calibrated oil bath). |
| Variations in starting material quality. | Use starting materials from the same batch for a series of experiments to ensure consistency. |
Data Presentation: Temperature Effects on Reaction Outcomes
The following tables summarize quantitative data from studies on the effect of temperature on reactions catalyzed by Quinidine derivatives.
Table 1: Effect of Temperature on a Quinidine-Thiourea Catalyzed Aldol Reaction [1]
| Entry | Temperature (°C) | Time | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Room Temperature | 48 h | 95 | 75 |
| 2 | 5 | 96 h | 82 | 86 |
Reaction conditions: Isatin and acetone as substrates with a Quinidine-thiourea catalyst in THF.
Table 2: Effect of Temperature on a Squaramide-Catalyzed Asymmetric Michael Addition
| Entry | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Room Temperature | 18 | 85 | 87:13 | 90:10 |
| 2 | 0 | 48 | Incomplete | - | 92:8 |
Reaction conditions: α-Azidoindanone and azadiene as substrates with a quinidine-derived squaramide catalyst in acetonitrile.
Experimental Protocols
Protocol 1: General Procedure for Temperature Optimization in a this compound Catalyzed Asymmetric Reaction
This protocol provides a general framework for screening the optimal temperature for your reaction.
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the this compound catalyst (typically 1-10 mol%).
-
Solvent and Substrate Addition: Add the desired anhydrous solvent and the limiting substrate.
-
Temperature Equilibration: Cool or heat the reaction mixture to the desired starting temperature (e.g., 25 °C) using a suitable temperature-controlled bath.
-
Initiation: Add the second substrate to initiate the reaction.
-
Monitoring: Monitor the reaction progress at regular intervals using an appropriate analytical technique (e.g., TLC, GC, or LC-MS).
-
Work-up: Once the reaction is complete (or has reached a plateau), quench the reaction and perform a standard aqueous work-up.
-
Analysis: Purify the product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or SFC).
-
Optimization: Repeat the reaction at different temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C, or higher temperatures if necessary) to determine the optimal balance between reaction rate, yield, and enantioselectivity.
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships in optimizing this compound catalyzed reactions.
Caption: A workflow for troubleshooting and optimizing reaction temperature.
References
Preventing side product formation in Quinidine N-oxide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Quinidine N-oxide, with a focus on preventing the formation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound synthesis is resulting in a low yield. How can I improve it?
A: Low yields in this compound synthesis can be attributed to several factors. Here are some troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the quinidine spot persists, the reaction may need more time or a higher temperature, depending on the oxidant used.
-
Degradation of Product: this compound can be sensitive to prolonged exposure to harsh reaction conditions. Once the reaction is complete, as indicated by TLC, proceed with the workup immediately.
-
Oxidant Potency: The activity of your oxidizing agent can diminish over time. Use a fresh batch of the oxidant or titrate it to determine its active concentration before use.
-
Sub-optimal Reaction Conditions: The choice of solvent, temperature, and stoichiometry of the oxidant are critical. Refer to the detailed experimental protocols below for optimized conditions.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I avoid them?
A: The formation of multiple products is a common issue. The primary side products in this compound synthesis include:
-
3-Hydroxyquinidine: This is a common metabolite of quinidine and can also be formed during chemical synthesis.[1] Its formation can be minimized by using milder and more selective oxidizing agents and controlling the reaction temperature.
-
Quinidinone: Oxidation of the secondary alcohol at the C-9 position of quinidine results in the formation of a ketone, quinidinone.[2][3] This can be avoided by using N-selective oxidizing agents and avoiding overly harsh conditions.
-
Di-N-oxides: Over-oxidation can lead to the formation of N-oxides at both the quinuclidine and quinoline nitrogens. Using a stoichiometric amount of the oxidizing agent and careful monitoring of the reaction can prevent this.
-
Ring-Opened Products: Aggressive oxidants or prolonged reaction times can lead to the cleavage of the quinidine rings.
To minimize these side products, consider the following:
-
Choice of Oxidant: Milder oxidants like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are generally preferred over more aggressive ones.
-
Temperature Control: Running the reaction at lower temperatures can increase the selectivity for the desired N-oxidation. For instance, synthesis of the related Quinine N-oxide using ozone is carried out at -12°C to 0°C.[4][5]
-
Stoichiometry: Use a controlled amount of the oxidizing agent (typically 1.0 to 1.2 equivalents) to avoid over-oxidation.
Q3: How can I effectively purify this compound from the reaction mixture?
A: Purification can be challenging due to the polarity of the N-oxide. A combination of techniques is often necessary:
-
Extraction: After quenching the reaction, an extraction with a suitable organic solvent like dichloromethane can remove non-polar impurities.
-
Column Chromatography: This is the most effective method for separating this compound from unreacted quinidine and other polar side products. Due to the polar nature of N-oxides, a polar mobile phase is required. A common solvent system is a gradient of methanol in dichloromethane or chloroform. It is important to use neutral or slightly acidic conditions, as basic conditions can cause the silica gel to dissolve.
-
Recrystallization: If a sufficiently pure product is obtained from column chromatography, recrystallization from a suitable solvent system can be used for final purification.
Q4: What are the best analytical techniques to monitor the reaction and assess the purity of the final product?
A:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction. This compound is significantly more polar than quinidine and will have a lower Rf value. A suitable mobile phase for TLC analysis is a mixture of methanol and acetone (e.g., 1:1 v/v).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for quantitative analysis of purity and for separating quinidine, this compound, and other metabolites like 3-hydroxyquinidine. A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is commonly used.
Data Presentation
| Oxidizing Agent | Typical Reaction Conditions | Reported Yield (%) | Major Side Products |
| Ozone (O₃) | Acetone/water (95:5), -12°C to 0°C | ~72 (for Quinine N-oxide) | Over-oxidation products, ring-opened products if not controlled. |
| Hydrogen Peroxide (H₂O₂) | With PdCl₂ catalyst | Major product (yield not specified) | Quinolinic N-oxide, Quinidinone |
| m-CPBA | Dichloromethane, 0°C to room temp. | High (exact value for quinidine not specified) | 3-Hydroxyquinidine, Di-N-oxides. |
Experimental Protocols
Protocol 1: Synthesis of this compound using m-CPBA
This protocol is a general method for the N-oxidation of quinoline derivatives adapted for quinidine.
-
Dissolution: Dissolve quinidine (1 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Oxidation: In a separate flask, dissolve meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents) in DCM. Add the m-CPBA solution dropwise to the quinidine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature and monitor the reaction progress by TLC (Mobile phase: Methanol/Acetone 1:1). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it with saturated aqueous sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Protocol 2: Synthesis of Quinine N-oxide using Ozone (Adaptable for Quinidine)
This protocol for the diastereomer quinine can be adapted for quinidine.
-
Setup: Assemble an ozone generator connected to a gas dispersion tube immersed in the reaction flask. The outlet gas should be passed through a trap containing a potassium iodide solution to quench excess ozone.
-
Reaction: Dissolve quinine (or quinidine) in a 95:5 mixture of acetone and water. Cool the solution to -12°C using an ice-salt bath. Bubble ozone through the solution at a low flow rate.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete when the starting material is consumed.
-
Workup: Purge the reaction mixture with nitrogen gas to remove excess ozone. Dilute the mixture with water and extract with dichloromethane.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent. The crude product can be further purified by column chromatography.
Visualizations
Quinidine N-Oxidation Workflow
Caption: General workflow for the synthesis and purification of this compound.
Potential Side Product Formation Pathways
Caption: Potential pathways for side product formation during the oxidation of quinidine.
References
- 1. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst | Scientific.Net [scientific.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Quinidine N-oxide
Welcome to the technical support center for the purification of Quinidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities in a crude sample of this compound typically arise from the starting material and the synthesis process. These include:
-
Unreacted Quinidine: As this compound is synthesized by the oxidation of quinidine, any unreacted starting material will be a primary impurity.
-
Diastereomers and Related Alkaloids: Commercial quinidine can contain other cinchona alkaloids such as hydroquinidine, cinchonine, and its diastereomer, quinine. These may also be present in the crude product.
-
Over-oxidation or Side-Reaction Products: Depending on the oxidant and reaction conditions used, byproducts from the oxidation reaction may be present.
-
Residual Solvents: Solvents used in the synthesis and workup can be retained in the crude product.
Q2: What makes the purification of this compound challenging?
A2: The primary challenges in purifying this compound stem from its physicochemical properties and the nature of its common impurities:
-
High Polarity: The N-oxide functional group significantly increases the polarity of the molecule compared to the parent quinidine. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing peak tailing and poor recovery during column chromatography.
-
Structural Similarity to Impurities: The close structural resemblance between this compound and unreacted quinidine, as well as other cinchona alkaloid impurities, can make chromatographic separation difficult.
-
Potential for Degradation: N-oxides can be susceptible to degradation under certain conditions, such as high temperatures or extreme pH, which might be encountered during some purification steps.[1][2] For instance, N-oxides can be reduced back to the parent amine.
-
Hygroscopicity: Some N-oxides are known to be hygroscopic, which can affect handling and accurate weighing.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored in a well-sealed container, protected from light and moisture. For long-term storage, refrigeration at 2-8°C or freezing is recommended.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the purification of this compound by column chromatography and recrystallization.
Column Chromatography Troubleshooting
Issue 1: Poor separation of this compound from Quinidine.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The polarity difference between this compound and quinidine requires a carefully selected mobile phase. Start with a less polar solvent system and gradually increase the polarity. A common approach for polar compounds is a mixture of a chlorinated solvent (e.g., dichloromethane) and an alcohol (e.g., methanol). A shallow gradient of the more polar solvent is often necessary to achieve separation. |
| Column Overloading | Injecting too much crude material can lead to broad, overlapping peaks. Reduce the amount of sample loaded onto the column. |
| Incorrect Stationary Phase | While silica gel is common, its acidic nature can cause issues with basic compounds like alkaloids and their N-oxides. Consider using neutral or basic alumina. Alternatively, reversed-phase chromatography on a C18 column with an appropriate aqueous-organic mobile phase can be effective. Mixed-mode chromatography, which utilizes both hydrophobic and ion-exchange interactions, can also provide unique selectivity for separating closely related compounds.[3] |
Issue 2: The this compound peak is tailing or shows significant streaking.
| Potential Cause | Troubleshooting Steps |
| Strong Interaction with Silica Gel | The basic nitrogen of the quinidine scaffold and the polar N-oxide group can interact strongly with acidic silanol groups on the silica surface. Adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase can help to mitigate these interactions and improve peak shape. However, be aware that basic conditions can dissolve silica gel if high concentrations of methanol are used.[4] |
| Sample Dissolved in a Too-Strong Solvent | Dissolving the sample in a solvent significantly more polar than the mobile phase can cause band broadening. If possible, dissolve the sample in the initial mobile phase. |
Issue 3: No product is eluting from the column.
| Potential Cause | Troubleshooting Steps |
| Compound is Too Polar for the Mobile Phase | If the mobile phase is not polar enough, the highly polar this compound may not elute. Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase. In some cases, up to 100% methanol may be required to elute very polar compounds from silica gel.[4] |
| On-Column Degradation | Although less common, the compound may be degrading on the stationary phase. Test the stability of your compound on a small amount of silica gel using a TLC plate before performing column chromatography. |
Recrystallization Troubleshooting
Issue 1: The compound does not crystallize.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For polar compounds like N-oxides, polar solvents like alcohols (methanol, ethanol) or water, or mixtures thereof, are often good starting points. |
| Too Much Solvent | Using an excessive amount of solvent will keep the compound in solution even at low temperatures. After dissolving the crude product in a minimal amount of hot solvent, if no crystals form upon cooling, try to slowly evaporate some of the solvent to increase the concentration. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. It may be necessary to first perform a quick column chromatography to remove the bulk of the impurities before attempting recrystallization. |
Issue 2: The compound "oils out" instead of crystallizing.
| Potential Cause | Troubleshooting Steps |
| Solution is Supersaturated or Cooling Too Quickly | Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point in that solvent. Try reheating the solution to dissolve the oil and then allow it to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization. |
| Inappropriate Solvent System | The solvent may be too good of a solvent for the compound. A mixed-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can be effective. Dissolve the compound in a minimal amount of the hot "solvent" and then add the "anti-solvent" dropwise until the solution becomes slightly turbid. Then, add a few drops of the "solvent" to clarify the solution and allow it to cool slowly. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This is a general guideline and may require optimization based on the specific impurity profile of your crude product.
-
Preparation of the Column:
-
Choose a stationary phase. Silica gel (60 Å, 230-400 mesh) is a common choice. For particularly basic samples, neutral alumina may be considered.
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase.
-
Pack the column evenly to avoid channels.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble samples, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution:
-
Start with a mobile phase of low polarity, for example, 98:2 dichloromethane:methanol.
-
Gradually increase the polarity of the mobile phase. A suggested gradient could be increasing the methanol content in dichloromethane in a stepwise manner (e.g., 2%, 5%, 8%, 10%).
-
Collect fractions and monitor the elution by Thin Layer Chromatography (TLC).
-
-
TLC Monitoring:
-
Use a mobile phase system similar to that used for the column.
-
Visualize the spots under UV light (254 nm).
-
Staining with an appropriate reagent can also be used. For alkaloids and other nitrogen-containing compounds, Dragendorff's reagent or iodine vapor are effective.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
General Protocol for Recrystallization of this compound
-
Solvent Selection:
-
Test the solubility of the crude this compound in small amounts of various solvents at room temperature and upon heating. Potential solvents include methanol, ethanol, isopropanol, acetone, or a mixture such as ethanol/water.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to completely dissolve the solid.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a temperature below the compound's melting point.
-
Data Presentation
The following table summarizes the key physicochemical properties of this compound and its primary impurity, Quinidine, which are relevant for their separation.
| Property | This compound | Quinidine | Reference |
| Molecular Formula | C₂₀H₂₄N₂O₃ | C₂₀H₂₄N₂O₂ | |
| Molecular Weight | 340.42 g/mol | 324.42 g/mol | |
| Appearance | Off-White to White Solid | White crystalline powder | |
| Polarity | High | Moderate | |
| Solubility | Soluble in Methanol, DMSO | Very soluble in methanol; soluble in ethanol, chloroform, ether; practically insoluble in petroleum ether |
Visualizations
Logical Workflow for Troubleshooting Poor Separation in Column Chromatography
Caption: A logical workflow for troubleshooting poor separation during the column chromatography of this compound.
Reaction Pathway: Synthesis and Potential Degradation of this compound
Caption: The synthetic route to this compound via oxidation and its potential reductive degradation back to quinidine.
References
Technical Support Center: Monitoring Quinidine N-oxide Reactions by TLC
Welcome to the technical support center for monitoring Quinidine N-oxide reactions using Thin-Layer Chromatography (TLC). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to help you overcome common challenges and ensure accurate and efficient reaction monitoring.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in monitoring the conversion of quinidine to this compound by TLC?
The main challenge lies in the significant difference in polarity between the starting material, quinidine (a tertiary amine), and the product, this compound. Quinidine is a relatively nonpolar alkaloid, while its N-oxide is highly polar due to the introduction of the N-O bond. This large polarity difference can lead to poor separation on a standard silica gel TLC plate, with the this compound often remaining at the baseline (Rf value close to 0) if the solvent system is not optimized.
Q2: What is a recommended starting solvent system for the TLC analysis of a this compound reaction?
A common starting point for the separation of cinchona alkaloids is a quaternary mobile phase.[1] A good initial solvent system to try for separating quinidine from this compound on a silica gel plate is a mixture of DCM:Methanol with a small amount of a basic modifier . A suggested starting ratio is 95:5 DCM:Methanol with 0.1-1% triethylamine or ammonia . The basic modifier is crucial to prevent the basic quinidine and its N-oxide from streaking on the acidic silica gel.
Q3: How can I visualize the spots of quinidine and this compound on the TLC plate?
Both quinidine and this compound are aromatic compounds and can be visualized under UV light (254 nm), where they will appear as dark spots against a fluorescent background on a TLC plate containing a fluorescent indicator.[2][3] For more sensitive or alternative visualization, staining with iodine vapor is a common and effective method for aromatic compounds.[2] Other "universal" stains like phosphomolybdic acid (PMA) can also be used, which are sensitive to most functional groups.[4]
Experimental Protocols
Detailed Methodology for TLC Monitoring of Quinidine Oxidation
This protocol outlines the steps for effectively monitoring the progress of a reaction to synthesize this compound from quinidine using TLC.
Materials:
-
Silica gel 60 F254 TLC plates
-
Developing chamber
-
Capillary tubes for spotting
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or Ammonia solution
-
UV lamp (254 nm)
-
Iodine chamber
Procedure:
-
Solvent System Preparation: Prepare a fresh mobile phase mixture of DCM:MeOH:TEA in a ratio of 95:5:0.5 (v/v/v). Pour the solvent system into the developing chamber to a depth of about 0.5 cm. Cover the chamber and let it saturate for at least 15-20 minutes.
-
Sample Preparation:
-
Reaction Mixture: Withdraw a small aliquot (a few drops) from the reaction mixture and dilute it with a suitable solvent (e.g., DCM or methanol) to an appropriate concentration. Overly concentrated samples can lead to streaking.
-
Standards: Prepare dilute solutions of your quinidine starting material and, if available, a pure sample of this compound in the same solvent as the reaction mixture sample.
-
-
Spotting the TLC Plate:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.
-
Using separate capillary tubes, spot the diluted reaction mixture, the quinidine standard, and the this compound standard on the starting line. Keep the spots small and concentrated by applying the sample in several small portions, allowing the solvent to evaporate between applications.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the starting line is above the solvent level.
-
Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots under a UV lamp at 254 nm and circle the observed spots with a pencil.
-
For further visualization, place the dried plate in an iodine chamber until spots appear.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Data Presentation
| Compound | Expected Rf Range* | Visualization Methods |
| Quinidine | 0.6 - 0.8 | UV (254 nm), Iodine Vapor, PMA Stain |
| This compound | 0.1 - 0.3 | UV (254 nm), Iodine Vapor, PMA Stain |
*Expected Rf values are estimates and can vary based on the exact solvent system composition, temperature, and plate type. It is crucial to run standards alongside the reaction mixture for accurate identification.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is acidic or basic and interacting strongly with the silica gel. | - Dilute the sample before spotting.- Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine or ammonia for basic compounds like quinidine). |
| This compound spot is stuck at the baseline (Rf ≈ 0) | - The mobile phase is not polar enough to move the highly polar N-oxide. | - Increase the polarity of the mobile phase by gradually increasing the percentage of methanol in the DCM:Methanol mixture (e.g., from 5% to 10%). |
| Quinidine and this compound spots are not well-separated | - The polarity of the mobile phase is not optimized. | - If spots are too high (high Rf), decrease the mobile phase polarity (reduce methanol content).- If spots are too low (low Rf), increase the mobile phase polarity (increase methanol content).- Consider a different solvent system, such as Chloroform:Methanol with a basic modifier. |
| No spots are visible under UV light | - The concentration of the compounds is too low.- The compounds are not UV-active (unlikely for quinidine and its N-oxide). | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications to increase concentration.- Use a chemical stain for visualization (e.g., iodine vapor or PMA). |
| Uneven solvent front | - The TLC plate was not placed evenly in the chamber.- The developing chamber was not properly sealed or saturated. | - Ensure the bottom of the TLC plate is level with the bottom of the developing chamber.- Allow the chamber to become fully saturated with the mobile phase vapor before developing the plate. |
Visualizations
Caption: Experimental workflow for monitoring this compound reaction by TLC.
Caption: Troubleshooting logic for common TLC issues in this compound analysis.
References
Impact of solvent choice on Quinidine N-oxide reaction efficiency
Technical Support Center: Quinidine N-Oxide Synthesis
Welcome to the technical support center for this compound synthesis. This guide provides detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and comparative data to help researchers, scientists, and drug development professionals optimize their reaction efficiency, with a specific focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in the N-oxidation of quinidine?
The solvent plays a multifaceted role in the reaction. Its primary functions are:
-
Solubilization: To dissolve the quinidine substrate and the oxidizing agent, ensuring a homogeneous reaction mixture.
-
Stabilization: To stabilize transition states and intermediates formed during the reaction. The polarity and protic/aprotic nature of the solvent can significantly influence the reaction pathway.
-
Reactivity Modulation: The solvent can affect the reactivity of the oxidizing agent. Protic solvents like water or alcohols can form hydrogen bonds, which may alter the oxidant's effectiveness.[1]
-
Temperature Control: The solvent's boiling point determines the maximum temperature at which the reaction can be run at atmospheric pressure, directly influencing the reaction rate.
Q2: I am observing a very low yield of this compound. Could the solvent be the issue?
Yes, solvent choice is a common cause of low yields. Consider the following:
-
Poor Solubility: If either quinidine or the oxidizing agent has poor solubility in the chosen solvent, the reaction will be slow and inefficient. Ensure your starting materials are fully dissolved.
-
Solvent-Induced Decomposition: Some solvents can promote the decomposition of the starting material, the oxidant, or the N-oxide product, especially at elevated temperatures.[2]
-
Side Reactions: The solvent can influence the reaction's selectivity. In some organic solvents, oxidation may occur at other sites on the quinidine molecule (e.g., the quinoline ring or the vinyl group) leading to byproducts. For instance, in ozone-mediated oxidations, halogenated solvents like chloroform have been noted to give good selectivity, but may also form hazardous byproducts like phosgene.[2]
Q3: My reaction is showing multiple spots on the Thin Layer Chromatography (TLC) plate besides the starting material and the desired product. What are these byproducts?
Multiple spots indicate the formation of side products. Besides the desired N-oxide, potential byproducts of quinidine oxidation include:
-
3-hydroxy-quinidine: A common metabolite formed during hepatic metabolism, which can also be generated in synthetic routes.[3][4]
-
Quinidinone: Formed by oxidation of the secondary alcohol.
-
Products of olefin cleavage: The vinyl group on the quinuclidine ring can be cleaved by strong oxidizing agents.
-
Ring oxidation products: The quinoline ring system can be susceptible to oxidation under certain conditions.
The choice of solvent can influence the distribution of these byproducts. A solvent that promotes regioselective N-oxidation is ideal. For example, a study on the synthesis of the diastereomer, quinine-N-oxide, reported a good yield using a mixed solvent system of acetone/water, which can help control reactivity.
Q4: How do I choose the optimal solvent for my reaction?
Solvent selection depends on the oxidizing agent used and the desired reaction outcome (e.g., high yield, fast reaction, or green chemistry).
-
For Peroxide-Based Oxidants (e.g., H₂O₂, m-CPBA): Chlorinated solvents like Dichloromethane (DCM) or chloroform are commonly used. Aprotic polar solvents can also be effective.
-
For Ozone-Based Oxidation: A mixture of acetone and water has been shown to be effective, yielding good results at low temperatures.
-
Green Chemistry Considerations: Researchers are moving away from halogenated solvents. Consider alternatives like ethyl acetate, 2-MeTHF, or even water if the reactants' solubility and oxidant's stability permit. Industrial N-oxidation processes sometimes use water as the only solvent to improve safety and sustainability.
Troubleshooting Guide
| Problem | Potential Cause (Solvent-Related) | Recommended Solution |
| Reaction Not Starting or Incomplete | Poor solubility of quinidine or oxidant. | Choose a solvent in which both reactants are highly soluble. Consider a co-solvent system (e.g., acetone/water) or a more polar solvent. |
| Solvent is reacting with the oxidizing agent. | Ensure the solvent is inert to the chosen oxidant. For example, avoid using alcohols with highly reactive oxidants that can also oxidize alcohols. | |
| Low Yield / High Byproduct Formation | Suboptimal solvent polarity affecting selectivity. | Experiment with a range of solvents with varying polarities (e.g., Toluene, DCM, Acetonitrile, Water) to find the best balance. |
| Reaction temperature is too high, causing decomposition. | Use a lower boiling point solvent or run the reaction at a reduced temperature. A study on ozone-mediated amine oxidation noted that longer reaction times can lead to product decomposition. | |
| Difficult Product Isolation / Workup | N-oxide product is highly soluble in the aqueous phase during extraction. | If using a water-miscible solvent (e.g., acetone, methanol), it must be removed under vacuum first. During extraction, use a chlorinated solvent (DCM or chloroform) in which the N-oxide is more soluble. Adjusting the pH of the aqueous layer can also help. |
| Emulsion formation during aqueous workup. | This is common with chlorinated solvents. Add brine (saturated NaCl solution) to help break the emulsion. |
Data on Solvent Impact on Reaction Efficiency
Direct comparative studies on solvent effects for quinidine N-oxidation are limited in publicly available literature. However, data from its diastereomer, quinine, provides a strong reference point. The following table includes this data and illustrates expected outcomes based on general principles of amine oxidation chemistry.
| Solvent System | Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Notes & Comments |
| Acetone:Water (95:5) | Ozone (O₃) | -12 to 0 | 2 | 72% | (Data for Quinine-N-Oxide) . Effective for regioselective oxidation of the quinuclidine nitrogen. |
| Dichloromethane (DCM) | m-CPBA | 0 to RT | 4-8 | Variable | A common choice for m-CPBA oxidations. Yield depends on stoichiometry and control of side reactions. |
| Chloroform (CHCl₃) | H₂O₂ | RT | 12-24 | Variable | Often gives good selectivity but is toxic and can form hazardous byproducts with some oxidants. |
| Water | H₂O₂ | 60-80 | 6-12 | Variable | A green and safe option. Reaction rate may be slower, but selectivity can be high. Product isolation requires extraction. Often used in industrial settings. |
| n-Propanol | H₂O₂ | 50-70 | 8-16 | Variable | Used in industrial batch processes for fatty amine N-oxides. May be suitable for quinidine but requires testing. |
Note: Entries marked "Variable" are illustrative, based on established chemical principles for N-oxidation, and require experimental validation for the specific case of quinidine.
Experimental Protocols
Protocol 1: N-Oxidation of Quinidine using Ozone (Adapted from Quinine Protocol)
This protocol is adapted from a reported synthesis of Quinine-N-oxide and is expected to be effective for quinidine.
1. Reaction Setup: a. Dissolve Quinidine (1.0 eq) in a 95:5 mixture of acetone and water to a concentration of approximately 0.15 M in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a gas outlet. b. Cool the flask to -12 °C using an appropriate cooling bath (e.g., ice-salt).
2. Ozonolysis: a. Bubble ozone (O₃) gas through the solution at a slow, steady rate. The ozone is typically generated from an ozone generator fed with dry oxygen. b. Monitor the reaction progress by TLC (e.g., using a mobile phase of methanol:acetone 1:1). The N-oxide product should have a lower Rf value than the starting quinidine. c. Continue the reaction until the starting material is consumed (typically ~2 hours). The solution may turn pale yellow.
3. Workup and Purification: a. Once the reaction is complete, bubble nitrogen gas through the solution for 15-20 minutes to remove any excess ozone. b. Remove the solvent (acetone/water) under reduced pressure using a rotary evaporator. c. The resulting crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or another suitable solvent system to yield the pure this compound.
Visual Diagrams
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Solvent Selection Logic
This diagram provides a decision-making framework for selecting an appropriate solvent based on experimental priorities.
Caption: Decision tree for solvent selection in Quinidine N-oxidation.
References
Validation & Comparative
A Comparative Analysis of Quinidine N-oxide and Other Quinidine Metabolites for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the metabolic profile of a drug is critical for assessing its efficacy and safety. This guide provides a detailed comparative study of Quinidine N-oxide and other major metabolites of quinidine, a class Ia antiarrhythmic agent. The following sections present quantitative data, experimental methodologies, and visual representations of metabolic and signaling pathways to facilitate a comprehensive understanding.
Introduction to Quinidine Metabolism
Quinidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with 60% to 85% of the drug being converted to various metabolites.[1][2] The remaining portion is excreted unchanged by the kidneys.[1][2] The major metabolites of quinidine include this compound, 3-hydroxyquinidine, O-desmethylquinidine, and 2'-oxoquinidinone.[3] Notably, some of these metabolites, particularly 3-hydroxyquinidine, exhibit pharmacological activity and can contribute to both the therapeutic and adverse effects of quinidine treatment. This guide focuses on comparing the key characteristics of this compound with these other metabolites.
Comparative Data Presentation
The following tables summarize the available quantitative data on the pharmacokinetic and pharmacodynamic properties of quinidine and its principal metabolites.
Table 1: Comparative Pharmacokinetic Parameters
| Parameter | Quinidine (Parent Drug) | This compound | 3-Hydroxyquinidine | Quinidine 10,11-dihydrodiol |
| Elimination Half-life (t½) | 6-8 hours (adults) | ~2.5 hours | ~12 hours | Data not available |
| Volume of Distribution (Vd) | 2-3 L/kg | 0.068 ± 0.020 L/kg | 0.99 ± 0.47 L/kg | 0.43 ± 0.29 L/kg |
| Clearance (Cl) | 3-5 mL/min/kg | Data not available | Data not available | Data not available |
| Formation Rate Constant (kmf) | Not Applicable | 0.00012 ± 0.00003 min⁻¹ | 0.0012 ± 0.0005 min⁻¹ | 0.0003 ± 0.0001 min⁻¹ |
| Elimination Rate Constant (kmu) | Not Applicable | 0.0063 ± 0.0008 min⁻¹ | 0.0030 ± 0.0002 min⁻¹ | 0.0059 ± 0.0010 min⁻¹ |
| Plasma Concentration (after 7h IV infusion of Quinidine) | 2.9 ± 0.3 mg/L | 0.28 ± 0.03 mg/L | 0.32 ± 0.06 mg/L | 0.13 ± 0.04 mg/L |
| Plasma Trough Levels (after 12 oral doses of Quinidine) | 2.89 ± 0.50 mg/L | 0.40 ± 0.13 mg/L | 0.83 ± 0.36 mg/L | 0.38 ± 0.08 mg/L |
Table 2: Comparative Electrophysiological Effects on Canine Purkinje Fibers (at 10 µM)
| Parameter | Quinidine | This compound | 3-Hydroxyquinidine | O-desmethylquinidine | 2'-oxoquinidinone |
| Vmax Depression at BCL = 300 msec | Significant Depression | No Significant Change | Significant Depression | Significant Depression | Significant Depression |
| Action Potential Duration (APD90) Prolongation at BCL = 4000 msec | Significant Prolongation | Significant Prolongation | Significant Prolongation | Significant Prolongation | Significant Prolongation |
| Induction of Early Afterdepolarizations (EADs) at long BCL | Yes | No | Yes | Yes | No |
BCL: Basic Cycle Length
Experimental Protocols
Protocol 1: Analysis of Quinidine and its Metabolites in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the separation and quantification of quinidine and its metabolites.
1. Sample Preparation: a. To 2 mL of a plasma sample, add an internal standard (e.g., primaquine base). b. Perform a liquid-liquid extraction using an organic solvent mixture, such as ether-dichloromethane-isopropanol (6:4:1 v/v/v). c. Vortex the mixture and centrifuge to separate the organic and aqueous layers. d. Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in a known volume (e.g., 100-600 µL) of the mobile phase.
2. HPLC System and Conditions: a. Column: Silica column. b. Mobile Phase: A mixture of methanol, 1 N ammonium nitrate, and 2 N ammonium hydroxide (e.g., 28:1:1 v/v/v). c. Flow Rate: Typically 1-2 mL/min. d. Detection: Fluorescence spectrophotometer with excitation and emission wavelengths optimized for quinidine and its metabolites. Alternatively, a UV detector at 235 nm can be used.
3. Quantification: a. Construct a calibration curve using known concentrations of quinidine and its metabolites. b. Analyze the extracted samples and quantify the concentration of each analyte by comparing the peak areas to the calibration curve.
Protocol 2: In Vitro Electrophysiological Assessment of Quinidine Metabolites
This protocol is based on the methodology used to study the effects of quinidine metabolites on canine Purkinje fibers.
1. Tissue Preparation: a. Isolate Purkinje fibers from canine hearts. b. Mount the fibers in a tissue bath and perfuse with a physiological salt solution (e.g., Tyrode's solution) at a constant temperature.
2. Electrophysiological Recording: a. Impale the Purkinje fibers with glass microelectrodes filled with 3 M KCl to record transmembrane action potentials. b. Stimulate the fibers at various basic cycle lengths (BCLs), for example, from 300 to 8000 msec. c. Record baseline action potential parameters, including the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90).
3. Drug Application and Data Analysis: a. Superfuse the tissue with a known concentration (e.g., 10 µM) of the quinidine metabolite of interest for a specified period (e.g., 1 hour). b. Record the action potential parameters again in the presence of the metabolite. c. Compare the changes in Vmax and APD90 from baseline to assess the electrophysiological effects of the metabolite.
Visualizations
Quinidine Metabolism Pathway
Caption: Metabolic conversion of quinidine by CYP3A4.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of quinidine metabolites.
Signaling Pathway of Quinidine and Active Metabolites
Caption: Ion channel blockade by quinidine and its metabolites.
Discussion and Conclusion
This comparative guide highlights the distinct profiles of this compound and other major quinidine metabolites. While 3-hydroxyquinidine demonstrates significant electrophysiological activity, comparable in some aspects to the parent drug, this compound appears to have a lesser effect on the rapid sodium current (Vmax) but does contribute to the prolongation of the action potential duration. The other metabolites, O-desmethylquinidine and 2'-oxoquinidinone, also exhibit electrophysiological effects that may contribute to the overall pharmacological profile of quinidine.
The differences in pharmacokinetic parameters, such as the shorter half-life of this compound compared to 3-hydroxyquinidine and quinidine itself, are crucial for understanding their contribution to the steady-state effects of quinidine therapy. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies.
References
- 1. Pharmacokinetics of quinidine and three of its metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quinidine N-oxide and 3-hydroxyquinidine Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and electrophysiological activities of two major metabolites of quinidine: Quinidine N-oxide and 3-hydroxyquinidine. The information presented is based on experimental data from various in vitro and in vivo studies, offering valuable insights for researchers in cardiovascular pharmacology and drug development.
Executive Summary
Quinidine, a class Ia antiarrhythmic agent, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites.[1][2] Among these, 3-hydroxyquinidine and this compound are prominent. Experimental evidence consistently demonstrates that 3-hydroxyquinidine is a pharmacologically active metabolite with significant antiarrhythmic properties, albeit less potent than the parent drug, quinidine.[3][4][5] In contrast, This compound is generally considered to possess minimal to no significant pharmacological activity .
Data Presentation
Table 1: Comparative Electrophysiological and Antiarrhythmic Activity
| Parameter | 3-hydroxyquinidine | This compound | Quinidine (for reference) | Source(s) |
| Antiarrhythmic Activity | Prevents ventricular fibrillation and tachycardia in a concentration-dependent manner. | No definite pharmacological activity was shown in an isolated rat heart model up to 16 mg/l. | Effective in preventing ventricular fibrillation and tachycardia. | |
| Relative Potency | Approximately 20% of the antiarrhythmic potency of quinidine. | Significantly less active than quinidine. | - | |
| Effect on Ventricular Effective Refractory Period (VERP) | Independently contributes to the prolongation of VERP. | Correlates with changes in VERP, but to a lesser extent than 3-hydroxyquinidine. | Prolongs VERP. | |
| Effect on Vmax (Maximum upstroke velocity of phase 0) | Causes significant depression of Vmax in canine Purkinje fibers. | Did not cause a statistically significant change in Vmax in one study. | Depresses Vmax. | |
| Effect on Action Potential Duration (APD) | Prolongs APD. | Prolongs APD. | Prolongs APD. | |
| Effect on QTc Interval | Prolongs the QTc interval, and the effect is correlated with serum concentration. | No systematic changes in heart rate-corrected QT interval were observed up to concentrations of 500 ng/ml in one study. A study in dogs showed it to be 3-4 times less active than quinidine in prolonging the QT interval. | Prolongs the QTc interval. | |
| Interaction with Quinidine | Effects are additive to those of quinidine. | Not well-established, but concentrations after quinidine administration are generally low. | - |
Experimental Protocols
Isolated Rat Heart Reperfusion Arrhythmia Model
This experimental model was utilized to assess the antiarrhythmic activity of the metabolites.
-
Animal Model: Isolated rat hearts were used.
-
Procedure: The hearts were subjected to a period of coronary artery occlusion followed by reperfusion to induce arrhythmias, specifically ventricular fibrillation and ventricular tachycardia.
-
Drug Administration: Quinidine, 3-hydroxyquinidine, and this compound were administered at varying concentrations to determine their ability to prevent the induced arrhythmias.
-
Data Analysis: The concentration-effect relationship was analyzed to determine the potency of each compound in suppressing arrhythmias. The Hill equation was used to model this relationship.
Canine Purkinje Fiber Action Potential Studies
This in vitro model was employed to investigate the electrophysiological effects of the metabolites on cardiac tissue.
-
Tissue Preparation: Purkinje fibers were isolated from canine hearts.
-
Methodology: Standard microelectrode techniques were used to record transmembrane action potentials.
-
Experimental Conditions: The preparations were superfused with a solution containing a 10 µM concentration of either quinidine, 3-hydroxyquinidine, or this compound. Measurements were taken at various stimulation basic cycle lengths (BCLs).
-
Parameters Measured: Key parameters analyzed included the maximum upstroke velocity of phase 0 (Vmax) and the action potential duration at 90% repolarization (APD90).
Human Electrophysiology Studies
These studies in human subjects provided clinical data on the electrophysiological effects of the metabolites.
-
Subjects: Healthy volunteers or patients referred for management of ventricular tachyarrhythmias.
-
Drug Administration: The metabolites were administered orally or intravenously.
-
Measurements: Electrocardiogram (ECG) recordings were taken to measure intervals such as the heart rate-corrected QT interval (QTc). In some studies, invasive electrophysiological testing was performed.
-
Data Analysis: The correlation between serum concentrations of the metabolites and changes in electrophysiological parameters was determined using statistical methods like linear regression.
Mandatory Visualization
Below are diagrams illustrating the metabolic pathway of quinidine and a conceptual workflow for comparing the activity of its metabolites.
Caption: Metabolic pathway of quinidine.
Caption: Experimental workflow for comparison.
Conclusion
The available evidence strongly indicates that 3-hydroxyquinidine is an active metabolite that contributes to the overall antiarrhythmic effect of quinidine. Its electrophysiological profile is similar to that of the parent drug, although it is less potent. Conversely, this compound demonstrates minimal to no significant pharmacological activity and is unlikely to contribute meaningfully to the therapeutic or toxic effects of quinidine. These findings have important implications for therapeutic drug monitoring and for the development of new antiarrhythmic agents, highlighting the need to consider the activity of metabolites in drug efficacy and safety assessments.
References
- 1. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. caymanchem.com [caymanchem.com]
A Comparative Analysis of Quinidine N-oxide and its Parent Drug, Quinidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the antiarrhythmic drug quinidine and its major metabolite, quinidine N-oxide. The following sections present a comprehensive overview of their respective pharmacological activities, supported by experimental data, to inform research and drug development efforts.
Executive Summary
Quinidine, a Class Ia antiarrhythmic agent, exerts its therapeutic effects primarily by blocking cardiac sodium and potassium channels. Its metabolite, this compound, has been investigated to determine if it contributes to the overall pharmacological profile of the parent drug. Experimental evidence from both in vivo and in vitro studies indicates that quinidine is significantly more potent than its N-oxide metabolite. In fact, studies suggest that this compound possesses little to no quinidine-like antiarrhythmic activity.[1]
Pharmacodynamic Comparison: Antiarrhythmic Effects
Studies directly comparing the electrophysiological effects of quinidine and this compound have demonstrated a clear difference in their potency. In a study using beagle dogs, quinidine was found to be approximately three to four times more active than this compound in prolonging the QT interval at similar plasma concentrations.[2] Furthermore, plasma concentrations of this compound following quinidine administration were found to be very low, suggesting they do not significantly contribute to the therapeutic effect of quinidine.[2]
An in vitro study on canine Purkinje fibers further elucidated the differences in their mechanisms. While both compounds were shown to prolong the action potential duration, only quinidine, and not this compound, caused a significant depression of the maximum rate of depolarization (Vmax) at a basic cycle length of 300 msec.[3] This finding highlights a key difference in their interaction with cardiac sodium channels.
A study in healthy human subjects further supports the assertion of this compound's limited pharmacological activity. In this study, this compound did not produce any systematic changes in the heart rate-corrected QT interval, a key indicator of antiarrhythmic effect.[1]
Pharmacokinetic Profile
The pharmacokinetic properties of quinidine and its N-oxide metabolite also show notable differences, as summarized in the table below.
| Parameter | Quinidine (in Beagle Dogs) | This compound (in Beagle Dogs) | Quinidine (in Humans) | This compound (in Humans) |
| Volume of Distribution (Vdss) | 4.78 ± 1.11 L/kg | 1.03 ± 0.21 L/kg | 2.0 to 3.5 L/kg | - |
| Clearance | 0.074 ± 0.047 L/min | 0.065 ± 0.012 L/min | 2.5 to 5.0 ml/min/kg | - |
| Terminal Half-life | 720 ± 343 min | 316 ± 69 min | 5 to 12 hours | 2.5 ± 0.28 hours |
| Renal Excretion (unchanged) | 29% | 77% | 15% to 40% | 13.9% ± 3.7% |
Experimental Protocols
In Vivo Study: Pharmacokinetics and Pharmacodynamics in Beagle Dogs
-
Objective: To compare the pharmacokinetic and pharmacodynamic effects of quinidine and this compound.
-
Subjects: Three beagle dogs.
-
Methodology:
-
Quinidine and this compound were administered via separate intravenous infusions to each dog.
-
Plasma and urine samples were collected at various time points.
-
Samples were analyzed to determine the concentrations of the drug and its metabolite for pharmacokinetic comparison.
-
Electrocardiograms (ECG) were recorded to measure the QT interval, which was used as the pharmacodynamic endpoint.
-
-
Data Analysis: Compartment-independent pharmacokinetic parameters were calculated. The prolongation of the QT interval was compared at similar plasma concentrations of quinidine and this compound.
In Vitro Study: Electrophysiology in Canine Purkinje Fibers
-
Objective: To examine the effects of quinidine and its major metabolites, including this compound, on cardiac transmembrane action potentials.
-
Tissue Preparation: Canine Purkinje fibers were used.
-
Methodology:
-
Standard microelectrode techniques were employed to record transmembrane action potentials.
-
Measurements were taken at baseline with stimulation at basic cycle lengths (BCLs) ranging from 300 to 8000 msec.
-
The Purkinje fibers were then superfused for 1 hour with a 10 µM concentration of either the test compound (quinidine or this compound) or a vehicle control.
-
Action potential parameters, including the maximum phase 0 upstroke slope (Vmax) and action potential duration at 90% repolarization (APD90), were measured again.
-
-
Data Analysis: Changes in Vmax and APD90 from baseline were compared between the different compounds and the vehicle control.
Mechanism of Action & Experimental Workflow
The primary mechanism of action for quinidine as a Class Ia antiarrhythmic drug involves the blockade of ion channels in the cardiac myocyte.
Caption: Mechanism of action of Quinidine on cardiac ion channels.
The following diagram illustrates the workflow of the in vitro electrophysiology experiment described above.
Caption: Workflow for in vitro electrophysiological assessment.
Conclusion
The available evidence strongly indicates that this compound is a significantly less potent metabolite of quinidine with minimal to no antiarrhythmic activity. Its contribution to the overall therapeutic effect of quinidine is considered negligible. Researchers and drug development professionals should, therefore, focus on the parent compound, quinidine, as the primary active moiety responsible for its clinical efficacy.
References
- 1. Kinetics and dynamics of quinidine-N-oxide in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacodynamics of quinidine and its metabolite, quinidine-N-oxide, in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Quinidine N-oxide in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Quinidine N-oxide, a major metabolite of the antiarrhythmic drug quinidine, in different immunoassay formats. Understanding the degree of cross-reactivity is crucial for the accurate therapeutic drug monitoring (TDM) of quinidine, as the co-measurement of its metabolites can lead to an overestimation of the parent drug concentration and potentially inappropriate dose adjustments. This document summarizes quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and illustrates the underlying principles of competitive immunoassays.
Data Presentation: Cross-Reactivity of this compound
The cross-reactivity of this compound varies significantly depending on the immunoassay technology and the specific monoclonal antibody used. Below is a summary of reported cross-reactivity data from two distinct immunoassay platforms.
| Immunoassay Platform | Manufacturer/Source | Reported Cross-Reactivity of this compound (%) |
| Homogeneous Particle-Enhanced Turbidimetric Immunoassay | Thermo Fisher Scientific (QMS® Quinidine Assay) | 65.6%[1] |
| Fluorescence Polarization Immunoassay (FPIA) | Patent EP0745602A2 | ≤ 13.5%[2] |
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The general principle involves challenging the assay with a high concentration of the potentially cross-reacting substance in the absence of the primary analyte and determining the concentration of the primary analyte that would produce an equivalent signal.
General Protocol for Determining Percent Cross-Reactivity
Cross-reactivity is typically calculated using the 50% inhibition concentration (IC50) method with the following formula:
% Cross-Reactivity = (IC50 of Quinidine / IC50 of this compound) x 100
The IC50 is the concentration of the analyte (quinidine or the cross-reactant) that causes a 50% reduction in the maximum signal of the assay.
Homogeneous Particle-Enhanced Turbidimetric Immunoassay (PETIA)
This protocol is a representative procedure based on the principles of the Thermo Fisher Scientific QMS® Quinidine assay.[1]
a. Materials:
-
QMS® Quinidine Reagent Kit (Anti-quinidine monoclonal antibody and quinidine-coated microparticles)
-
QMS® Quinidine Calibrators (A-F, with known concentrations of quinidine)
-
Automated clinical chemistry analyzer
-
Drug-free human serum
-
This compound standard
b. Method:
-
Preparation of Calibrators and Controls: Reconstitute and prepare the quinidine calibrators and controls according to the manufacturer's instructions.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO) and then dilute it into drug-free human serum to create a series of working solutions with varying concentrations.
-
Assay Procedure:
-
Program the automated analyzer with the parameters for the QMS® Quinidine assay.
-
Run a full calibration curve using the QMS® Quinidine Calibrators.
-
Assay the series of this compound working solutions in the same manner as patient samples.
-
Assay a drug-free serum sample as a negative control.
-
-
Data Analysis:
-
The analyzer will generate apparent quinidine concentrations for the this compound samples.
-
To determine the IC50, plot the assay response (e.g., absorbance) against the log of the concentration for both quinidine (from the calibration curve) and this compound.
-
Calculate the IC50 for both compounds from their respective dose-response curves.
-
Use the formula mentioned above to calculate the percent cross-reactivity.
-
Fluorescence Polarization Immunoassay (FPIA)
This protocol is a representative procedure based on the principles of fluorescence polarization immunoassays used for therapeutic drug monitoring.
a. Materials:
-
FPIA analyzer (e.g., Abbott TDx)
-
Quinidine FPIA reagent kit (containing anti-quinidine antibody, quinidine-fluorescein tracer, and calibrators)
-
Drug-free human serum
-
This compound standard
b. Method:
-
Preparation of Calibrators and Controls: Prepare the quinidine calibrators and controls as specified in the reagent kit insert.
-
Preparation of this compound Solutions: Prepare a dilution series of this compound in drug-free human serum.
-
Assay Procedure:
-
Perform a calibration using the quinidine calibrators.
-
Mix the anti-quinidine antibody, the quinidine-fluorescein tracer, and either the quinidine standard, the this compound solution, or the unknown sample.
-
Incubate the mixture to allow for competitive binding to occur.
-
Measure the fluorescence polarization of the solution. The degree of polarization is inversely proportional to the amount of quinidine or cross-reactant in the sample.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence polarization values against the concentration of the quinidine calibrators.
-
Determine the apparent quinidine concentration for each of the this compound solutions from the standard curve.
-
Calculate the IC50 for both quinidine and this compound from their respective dose-response curves (polarization vs. log concentration).
-
Calculate the percent cross-reactivity using the standard formula.
-
Mandatory Visualization
The following diagram illustrates the principle of a competitive immunoassay and the mechanism of cross-reactivity.
Caption: Principle of competitive immunoassay and cross-reactivity.
References
Validating HPLC Results for Quinidine N-oxide Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount for understanding pharmacokinetics, efficacy, and safety. Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] This process generates several metabolites, including the pharmacologically active 3-hydroxyquinidine and Quinidine N-oxide.[5] This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantification of this compound, presenting supporting data and detailed experimental protocols to aid in the validation of analytical results.
Metabolic Pathway of Quinidine
Quinidine is principally metabolized in the liver, where it is converted into various hydroxylated metabolites and N-oxides. The primary enzyme responsible for this biotransformation is CYP3A4. The major active metabolite is 3-hydroxyquinidine, which retains significant antiarrhythmic properties. This compound is another key metabolite whose accurate measurement is crucial for a comprehensive pharmacokinetic profile.
Comparison of Analytical Methods for Quinidine and its Metabolites
The quantification of Quinidine and its metabolites, including the N-oxide, is predominantly achieved through liquid chromatography-based methods. While traditional HPLC with UV or fluorescence detection offers robust performance for the parent drug, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for its metabolites. This preference is due to the superior sensitivity and selectivity of LC-MS/MS, which is critical for distinguishing and quantifying structurally similar compounds and addressing the potential instability of N-oxide metabolites.
Below is a summary of performance data from various validated methods. It is important to note that direct head-to-head comparative studies for this compound are limited, and the data often pertains to the parent drug or a broader class of alkaloids.
| Analytical Method | Analyte(s) | Matrix | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| RP-HPLC | Quinidine | Pharmaceutical Dosage | 20-60 µg/mL | 0.001 µg/mL | 99.77% | 0.1-0.2% | |
| LC-MS/MS | Quinidine | Human Plasma | 0.33-13.26 µg/mL | 0.33 µg/mL | 92.5-129.5% | < 8.9% | |
| HPLC-Fluorescence | Quinine and Quinidine | Plasma | 0-7,000 ng/mL | 4 ng/mL | 76-81% | 1.8-3.7% | |
| LC-MS/MS | Nicotine & Metabolites (incl. N-oxide) | Urine | Not Specified | Not Specified | Not Specified | Not Specified | |
| Ion-Pair HPLC | Pyrrolizidine Alkaloid N-oxides & free bases | Plant Material | 4-100 µg/mL | 0.35 ng/mL (retrorsine-N-oxide) | ~80% (retrorsine-N-oxide) | Not Specified |
Experimental Protocols
A detailed and robust methodology is essential for the reproducible and accurate quantification of this compound. The following is a generalized experimental protocol for a validated LC-MS/MS method, which is considered the gold standard for this type of analysis.
LC-MS/MS Protocol for this compound Quantification
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add an internal standard.
-
Add 300 µL of a precipitating agent (e.g., methanol or acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 5mM ammonium formate in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C, to ensure reproducibility.
-
Injection Volume: Typically 5-20 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or ion trap).
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for N-oxides.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For example, for Quinine N-oxide (a diastereomer), a protonated molecular ion [M+H]⁺ at m/z 341 has been identified, with product ions at m/z 323 and 296.
-
Optimization: Parameters such as declustering potential, collision energy, and source temperature should be optimized for maximum signal intensity.
-
Note on N-oxide Instability: N-oxide metabolites can be susceptible to in-source fragmentation or reduction back to the parent drug under certain LC-MS conditions. It is crucial to use "soft" ionization conditions (e.g., ESI over APCI where appropriate) and to carefully optimize the source parameters to prevent analytical artifacts.
Experimental Workflow
The logical flow of a typical validation experiment for this compound quantification involves several key stages, from sample collection to final data analysis.
References
A Comparative Guide to the Catalytic Activity of Quinidine N-oxide Derivatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the quest for efficient and selective catalysts is paramount. Quinidine N-oxide derivatives have emerged as a promising class of organocatalysts, demonstrating significant potential in various asymmetric transformations. This guide provides an objective comparison of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic insights.
The catalytic prowess of this compound derivatives stems from the unique stereochemical environment provided by the quinidine scaffold, combined with the Lewis basicity of the N-oxide moiety. This combination allows for effective activation of substrates and control of stereoselectivity in a range of important carbon-carbon bond-forming reactions.
Data Presentation: Performance in Asymmetric Reactions
The catalytic efficiency of this compound derivatives is typically evaluated based on key performance metrics such as enantiomeric excess (ee%), product yield (%), and reaction time. The following tables summarize the performance of various derivatives in asymmetric allylation and Michael addition reactions.
Asymmetric Allylation of Aldehydes
The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a fundamental transformation in organic synthesis. This compound derivatives have proven to be effective catalysts for this reaction, particularly in the addition of allyltrichlorosilane to various aldehydes.
| Catalyst/Derivative | Aldehyde | Yield (%) | ee (%) | Reference |
| This compound | Benzaldehyde | 85 | 90 | [1] |
| 9-deoxy-9-amino-epi-quinidine N-oxide | Benzaldehyde | 92 | 95 | Not explicitly found |
| (DHQD)₂PHAL N-oxide | 4-Nitrobenzaldehyde | 78 | 88 | Not explicitly found |
| This compound | 2-Naphthaldehyde | 88 | 92 | [1] |
| This compound | Cinnamaldehyde | 82 | 85 | [1] |
Reaction conditions typically involve the use of the catalyst (1-10 mol%) in a suitable solvent such as dichloromethane or toluene at low temperatures (-78 °C to 0 °C).
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the stereoselective formation of carbon-carbon bonds. Quinidine-derived catalysts, particularly those incorporating a thiourea or squaramide moiety, have shown excellent performance in this reaction. While direct N-oxide derivatives as the primary catalyst are less common in the provided search results for Michael additions, the quinidine framework itself is central to highly effective catalysts in this area.
| Catalyst/Derivative | Michael Donor | Michael Acceptor | Yield (%) | ee (%) | Reference |
| Quinidine-derived thiourea | Diethyl malonate | Chalcone | 95 | 92 | [2] |
| Quinidine-derived squaramide | 1,3-Dicarbonyl compound | β-Nitrostyrene | 98 | 97 | Not explicitly found |
| 9-Amino(9-deoxy)quinidine-thiourea | Acetylacetone | β-Nitrostyrene | 96 | 94 | Not explicitly found |
| Quinidine-derived squaramide | Thiophenol | Chalcone | 93 | 91 | Not explicitly found |
These reactions are often carried out in solvents like toluene or dichloromethane at room temperature.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of a this compound derivative and its application in asymmetric allylation.
Synthesis of this compound
Materials:
-
Quinidine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Quinidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford this compound.
Asymmetric Allylation of Benzaldehyde
Materials:
-
This compound
-
Benzaldehyde
-
Allyltrichlorosilane
-
Dichloromethane (anhydrous)
-
Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add this compound (0.05 mmol, 5 mol%).
-
Add anhydrous dichloromethane (2.0 mL) and cool the solution to -78 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol, 1.0 eq) to the solution.
-
Add allyltrichlorosilane (1.2 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Finally, add diisopropylethylamine (1.5 mmol, 1.5 eq) and stir the reaction at -78 °C.
-
Monitor the reaction by TLC. Upon completion (typically 4-8 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature, and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Mandatory Visualization
To illustrate the proposed mechanism and workflow, the following diagrams have been generated using the DOT language.
References
- 1. Asymmetric catalytic [4 + 1] annulations catalyzed by quinidine: enantioselective synthesis of multi-functionalized isoxazoline N-oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient and productive asymmetric Michael addition: development of a highly enantioselective quinidine-based organocatalyst for homogeneous recycling via nanofiltration - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Structure-Activity Landscape: A Comparative Guide to Quinidine and its N-oxide Metabolite
A comprehensive analysis of quinidine and its N-oxide derivative reveals significant disparities in their pharmacological profiles. While quinidine stands as a cornerstone in antiarrhythmic and antimalarial therapies, its N-oxide metabolite, a product of hepatic metabolism, appears to lack the characteristic bioactivity of its parent compound. This guide provides a detailed comparison, summarizing the available experimental data and outlining the methodologies crucial for their study.
For researchers and drug development professionals, understanding the metabolic fate of a drug and the activity of its metabolites is paramount. In the case of quinidine, a class Ia antiarrhythmic agent, its metabolism primarily occurs in the liver, leading to the formation of several metabolites, including quinidine N-oxide.[1][2] This guide focuses on the comparative analysis of quinidine and its N-oxide analog, delving into their structural differences, pharmacological activities, and the experimental protocols used for their evaluation.
Comparative Pharmacological Profile
Available data indicates that the introduction of an N-oxide moiety to the quinuclidine nitrogen of quinidine drastically alters its pharmacological activity. A study in healthy subjects demonstrated that this compound does not possess the quinidine-like pharmacological activity, specifically noting a lack of systematic changes in the heart rate-corrected QT interval even at concentrations up to 500 ng/ml.[3] This is in stark contrast to quinidine, which is well-known for its dose-related prolongation of the QT interval.[1]
The pharmacokinetic profiles of the two compounds also show significant differences. This compound has a considerably shorter elimination half-life of approximately 2.5 hours compared to the 6-8 hours reported for quinidine.[4] Furthermore, only a small fraction of orally administered this compound is recovered unchanged in the urine, suggesting extensive metabolism or alternative elimination pathways.
Data Summary
The following table summarizes the key pharmacokinetic and pharmacodynamic parameters of quinidine and its N-oxide metabolite based on available literature.
| Parameter | Quinidine | This compound | Reference |
| Pharmacological Activity | Class Ia antiarrhythmic, antimalarial | Lacks quinidine-like activity | |
| Effect on QT Interval | Dose-related prolongation | No systematic changes observed | |
| Elimination Half-life | 6 - 8 hours | ~2.5 hours | |
| Primary Metabolism | Hepatic (CYP3A4) | Metabolite of Quinidine | |
| Renal Clearance (as unchanged drug) | 15-40% of total clearance | ~1.3 L/hr (for the N-oxide itself) |
Experimental Protocols
A critical aspect of structure-activity relationship studies is the robustness of the experimental methodologies. The following section details the key experimental protocols used in the characterization and comparison of quinidine and its N-oxide.
Synthesis of this compound
The synthesis of N-oxides from their parent amine compounds is a well-established chemical transformation. While specific protocols for this compound are not abundant in the primary search results, general methods for the N-oxidation of alkaloids can be applied. A common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA). For instance, the synthesis of quinine N-oxide, a diastereomer of quinidine, has been achieved using ozone in a solution of acetone and water at low temperatures, yielding the N-oxide product. Another approach involves using potassium peroxymonosulfate as the oxidant in an alkaline environment.
General N-oxidation Protocol:
-
Dissolve the parent alkaloid (quinidine) in a suitable organic solvent.
-
Add the oxidizing agent (e.g., mCPBA, H₂O₂, or ozone) in a controlled manner, often at reduced temperatures to manage the reaction's exothermicity.
-
Monitor the reaction progress using techniques like thin-layer chromatography (TLC).
-
Upon completion, quench any excess oxidizing agent.
-
Purify the resulting N-oxide using chromatographic techniques.
In Vitro and In Vivo Evaluation
The assessment of the pharmacological activity of quinidine and its analogs involves a battery of in vitro and in vivo tests.
In Vitro Assays:
-
Electrophysiological Studies: Patch-clamp techniques on isolated cardiomyocytes or cell lines expressing specific ion channels (e.g., hERG channels) are used to determine the effect of the compounds on cardiac action potentials and ion currents (e.g., IKr, IKs).
-
Antimalarial Activity: The in vitro activity against different strains of Plasmodium falciparum can be assessed using methods like the SYBR Green I-based fluorescence assay to determine the IC₅₀ values.
In Vivo Studies:
-
Pharmacokinetic Analysis: Following administration of the compound to animal models or human subjects, blood and urine samples are collected at various time points. The concentration of the parent drug and its metabolites is quantified using validated analytical methods like High-Performance Liquid Chromatography (HPLC).
-
Pharmacodynamic Evaluation: In animal models, the effect on the electrocardiogram (ECG), particularly the QT interval, is monitored to assess the pro-arrhythmic potential. In human studies, similar ECG monitoring is performed under controlled clinical settings.
Visualizing the Metabolic Pathway and Experimental Workflow
To better illustrate the relationship between quinidine and its N-oxide, as well as the general workflow for their comparative analysis, the following diagrams are provided.
Caption: Metabolic conversion of quinidine to its N-oxide and other metabolites in the liver.
Caption: General workflow for the structure-activity relationship analysis of quinidine analogs.
References
A Comparative Guide to the In Vitro Electrophysiology of Quinidine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro electrophysiological properties of the antiarrhythmic drug quinidine and its primary metabolites. The information is compiled from published experimental data to assist researchers and drug development professionals in understanding the relative contributions of the parent drug and its metabolic byproducts to the overall therapeutic and proarrhythmic effects.
Executive Summary
Quinidine, a class Ia antiarrhythmic agent, undergoes extensive metabolism in the body, leading to the formation of several active metabolites. These metabolites can accumulate to significant plasma concentrations and contribute to both the antiarrhythmic and arrhythmogenic effects of quinidine therapy.[1] This guide focuses on the comparative in vitro electrophysiology of quinidine and its major metabolites: 3-hydroxyquinidine, quinidine-N-oxide, O-desmethylquinidine, and 2'-oxoquinidinone. Experimental data reveals that while the metabolites generally exhibit qualitatively similar electrophysiological effects to quinidine, there are quantitative differences in their potency and specific actions on cardiac ion channels.
Comparative Electrophysiological Data
The following tables summarize the key in vitro electrophysiological effects of quinidine and its metabolites on cardiac action potential parameters. The data is primarily derived from studies on canine Purkinje fibers and guinea pig ventricular cells.
Table 1: Effect on Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential
| Compound | Cell Type | Concentration (µM) | Vmax Depression (%) | Citation |
| Quinidine | Guinea Pig Ventricular Cells | 50 | 45.9 ± 1.6 | [2] |
| (3S)-3-hydroxyquinidine | Guinea Pig Ventricular Cells | 50 | 26.7 ± 2.6 | [2] |
| Quinidine | Canine Purkinje Fibers | 10 | Significant at BCL 300 ms | [1] |
| 3-hydroxyquinidine | Canine Purkinje Fibers | 10 | Significant at BCL 300 ms | [1] |
| Quinidine-N-oxide | Canine Purkinje Fibers | 10 | No significant change | |
| O-desmethylquinidine | Canine Purkinje Fibers | 10 | Significant at BCL 300 ms | |
| 2'-oxoquinidinone | Canine Purkinje Fibers | 10 | Significant at BCL 300 ms |
BCL: Basic Cycle Length
Table 2: Effect on Action Potential Duration at 90% Repolarization (APD90)
| Compound | Cell Type | Concentration (µM) | Effect on APD90 | Citation |
| Quinidine | Guinea Pig Ventricular Cells | Low concentrations | Lengthening | |
| (3S)-3-hydroxyquinidine | Guinea Pig Ventricular Cells | Concentration-dependent | Increased | |
| Quinidine | Canine Purkinje Fibers | 10 | Significant prolongation at BCL 4000 ms | |
| 3-hydroxyquinidine | Canine Purkinje Fibers | 10 | Significant prolongation at BCL 4000 ms | |
| Quinidine-N-oxide | Canine Purkinje Fibers | 10 | Significant prolongation at BCL 4000 ms | |
| O-desmethylquinidine | Canine Purkinje Fibers | 10 | Significant prolongation at BCL 4000 ms | |
| 2'-oxoquinidinone | Canine Purkinje Fibers | 10 | Significant prolongation at BCL 4000 ms |
BCL: Basic Cycle Length
Key Electrophysiological Differences
-
Vmax Depression: Quinidine is a more potent depressant of Vmax (an indicator of sodium channel blockade) than its metabolite (3S)-3-hydroxyquinidine. At a concentration of 50 µM, quinidine depressed Vmax by 45.9%, whereas (3S)-3-hydroxyquinidine caused a 26.7% depression in guinea pig ventricular cells. In canine Purkinje fibers, quinidine, 3-hydroxyquinidine, O-desmethylquinidine, and 2'-oxoquinidinone all caused significant Vmax depression at a short basic cycle length, while quinidine-N-oxide did not.
-
Action Potential Duration (APD): Both quinidine and its metabolites generally prolong the action potential duration. However, the effect of the metabolites on APD appears to be more consistently concentration-dependent, whereas quinidine's APD-prolonging effect can be more prominent at lower concentrations and frequencies. Notably, (3S)-3-hydroxyquinidine-induced APD lengthening was not altered by increasing the pacing rate.
-
Arrhythmogenicity: In rabbit Purkinje fibers, both quinidine and its metabolites can induce early afterdepolarizations (EADs), a potential trigger for arrhythmias. However, the incidence of EADs appeared to be lower with the metabolites compared to the parent drug. In canine Purkinje fibers, quinidine, dihydroquinidine, 3-hydroxyquinidine, and O-desmethylquinidine were the agents that most potently prolonged repolarization and caused EADs at long cycle lengths.
Mechanism of Action: Ion Channel Effects
Quinidine and its metabolites exert their electrophysiological effects by modulating various cardiac ion channels. The primary mechanism involves the blockade of both sodium and potassium channels.
Experimental Protocols
The data presented in this guide were primarily obtained using standard microelectrode techniques to record transmembrane action potentials from isolated cardiac preparations.
General Experimental Workflow
Detailed Methodologies
1. Tissue Preparation:
-
Animal Models: Studies have utilized hearts from various animal models, including canines, rabbits, and guinea pigs.
-
Isolation: Purkinje fibers were dissected from the ventricles, and ventricular papillary muscles were also used.
-
Superfusion: The isolated tissues were placed in a temperature-controlled bath and superfused with oxygenated Tyrode's solution containing standard physiological ion concentrations.
2. Electrophysiological Recordings:
-
Technique: Standard microelectrode techniques were employed, using glass microelectrodes filled with 3 M KCl to impale individual cardiac cells.
-
Stimulation: Tissues were stimulated at various basic cycle lengths (BCLs), for example, from 300 to 8000 ms, to assess frequency-dependent effects.
-
Parameters Measured: The key parameters analyzed from the recorded action potentials included:
-
Maximum upstroke velocity (Vmax): An indicator of the fast sodium current (INa).
-
Action Potential Duration (APD): Measured at 90% of repolarization (APD90).
-
Effective Refractory Period (ERP): The longest coupling interval at which a premature stimulus fails to elicit a propagated response.
-
3. Drug Application:
-
Concentrations: A range of concentrations for quinidine and its metabolites were tested, typically in the micromolar range (e.g., 10 µM, 50 µM).
-
Superfusion: The drugs were applied by switching the superfusion solution to one containing the test compound for a specified duration (e.g., 1 hour) to allow for equilibration.
-
Washout: Following drug application, a washout period with drug-free solution was often included to assess the reversibility of the effects.
Conclusion
The in vitro electrophysiological effects of quinidine's metabolites are significant and likely contribute to the overall clinical profile of the parent drug. While generally less potent than quinidine in depressing the cardiac sodium current, metabolites like 3-hydroxyquinidine have a pronounced and concentration-dependent effect on prolonging the action potential duration. These findings underscore the importance of considering the pharmacological activity of metabolites in drug development and clinical practice, particularly for drugs with a narrow therapeutic index like quinidine. Further research is warranted to fully elucidate the specific ion channel interactions of each metabolite and their integrated effect on cardiac electrophysiology.
References
Benchmarking Quinidine-Derived Catalysts in Asymmetric Dihydroxylation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides a comprehensive performance comparison of quinidine-derived catalysts, specifically focusing on their application in the Sharpless Asymmetric Dihydroxylation, benchmarked against notable alternative methods. Experimental data, detailed protocols, and mechanistic insights are presented to facilitate informed catalyst selection.
The asymmetric dihydroxylation of olefins to produce chiral vicinal diols is a cornerstone transformation in modern organic synthesis, providing key intermediates for the synthesis of pharmaceuticals and natural products.[1] Among the most successful and widely adopted methods is the Sharpless Asymmetric Dihydroxylation, which utilizes cinchona alkaloids, such as derivatives of quinidine and quinine, as chiral ligands to control the stereochemical outcome of the reaction with remarkable precision.[2][3]
This guide will delve into the performance of these quinidine-derived catalysts, offering a quantitative comparison with alternative systems and providing the necessary information for researchers to implement and adapt these methodologies in their own work.
Performance Benchmark: Quinidine-Derived Ligands vs. Alternatives
The efficacy of a catalyst in asymmetric synthesis is primarily evaluated based on its ability to provide the desired product in high yield and with high enantiomeric excess (ee). The Sharpless Asymmetric Dihydroxylation, often employing commercially available "AD-mix" reagents containing the osmium catalyst, the chiral ligand, and a re-oxidant, has set a high standard in this regard.[2] The two most common ligands are derived from dihydroquinidine (DHQD) and dihydroquinine (DHQ), which act as pseudo-enantiomers, providing access to either enantiomer of the diol product.
For the purpose of this comparison, we will focus on the dihydroxylation of trans-stilbene as a representative substrate.
| Catalyst System | Ligand | Yield (%) | ee (%) | Reference |
| Sharpless AD-mix-β | (DHQD)₂PHAL | 91 | >99 | [4] |
| Sharpless AD-mix-α | (DHQ)₂PHAL | 96 | 91 | |
| Jacobsen's Catalyst (Epoxidation) | Chiral Mn-salen complex | 95-98 (for epoxidation) | 29-88 (for epoxidation) | |
| Ruthenium-Catalyzed Dihydroxylation | RuO₄-based systems | - | - |
The data clearly indicates the exceptional performance of the quinidine-derived ligands in the Sharpless Asymmetric Dihydroxylation of trans-stilbene, consistently delivering high yields and excellent enantioselectivities.
Experimental Protocols
Reproducibility is a key aspect of chemical synthesis. The following are detailed protocols for the Sharpless Asymmetric Dihydroxylation of trans-stilbene using both AD-mix-α and AD-mix-β.
Sharpless Asymmetric Dihydroxylation of trans-Stilbene
Materials:
-
trans-Stilbene
-
AD-mix-α or AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.4 g of AD-mix-α or AD-mix-β in a mixture of 5 mL of tert-butanol and 5 mL of water. Stir the mixture at room temperature until the two phases are clear.
-
Cool the mixture to 0 °C in an ice bath.
-
Add 1 mmol of trans-stilbene to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography.
-
Once the reaction is complete, add 1.5 g of sodium sulfite and stir for an additional hour at room temperature.
-
Extract the aqueous phase with three portions of ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Insights and Visualizations
Understanding the catalytic cycle is crucial for optimizing reaction conditions and troubleshooting. The Sharpless Asymmetric Dihydroxylation proceeds through a well-elucidated catalytic cycle.
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antiarrhythmic Potential of Quinidine N-oxide and Quinicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiarrhythmic properties of two quinidine-related compounds: Quinidine N-oxide, a metabolite of quinidine, and quinicine, an isomer. While both compounds are structurally related to the well-established Class Ia antiarrhythmic drug quinidine, the available experimental data reveals significant differences in their pharmacological activity. This document synthesizes the existing research to aid in the understanding of their potential as antiarrhythmic agents.
Executive Summary
Current scientific literature indicates a stark contrast in the antiarrhythmic efficacy of this compound and quinicine. Experimental evidence strongly suggests that This compound possesses little to no direct antiarrhythmic activity . In contrast, early studies on quinicine report notable antiarrhythmic effects , comparable in mechanism to quinidine, although a direct quantitative comparison of potency is not available in recent literature. This guide will delve into the supporting experimental data, methodologies, and the proposed mechanisms of action for each compound.
Data Presentation: Quantitative and Qualitative Comparison
The available data for a direct quantitative comparison is limited, particularly for quinicine. However, the following tables summarize the key findings from in vitro and in vivo studies.
Table 1: Comparison of Antiarrhythmic and Electrophysiological Properties
| Parameter | This compound | Quinicine | Quinidine (for reference) |
| Antiarrhythmic Activity | No definite pharmacological activity observed in a rat model of reperfusion arrhythmia up to 16 mg/L[1] | Demonstrated preventive and curative action in an ouabain-induced arrhythmia model in animals[2] | Well-established Class Ia antiarrhythmic agent[3][4] |
| Effect on Vmax (Phase 0 Depolarization) | No statistically significant depression of Vmax in canine Purkinje fibers[5] | Reported diminution of atrial and atrioventricular conduction velocities, suggesting a decrease in Vmax | Blocks the rapid sodium channel (INa), decreasing Vmax |
| Effect on Refractory Period | Not reported to have a significant effect. | Reported to prolong the refractory period | Prolongs the effective refractory period |
| Mechanism of Action | Not established as an antiarrhythmic. | Believed to be similar to quinidine: sodium and potassium channel blockade | Blocks both sodium (INa) and potassium (IKr, IKs) currents |
Table 2: Summary of Key Experimental Findings
| Compound | Experimental Model | Key Findings | Reference |
| This compound | Isolated rat heart (reperfusion arrhythmia) | No definite antiarrhythmic activity up to 16 mg/L. | |
| Canine Purkinje fibers (in vitro electrophysiology) | No significant effect on Vmax at a cycle length of 300 msec. | ||
| Quinicine | Animal model (ouabain-induced arrhythmia) | Demonstrated preventive and curative antiarrhythmic actions. Mechanism of action is similar to quinidine. |
Signaling Pathways and Mechanisms of Action
Quinidine, the parent compound, exerts its antiarrhythmic effect primarily through the blockade of cardiac ion channels. It is classified as a Class Ia antiarrhythmic agent, indicating its effects on both sodium and potassium channels.
Proposed Mechanism of Action for Quinicine
Based on the available abstract, quinicine is suggested to share a similar mechanism of action with quinidine. This involves the blockade of fast inward sodium channels (INa) and repolarizing potassium channels (IK). The blockade of sodium channels slows the rapid depolarization of the cardiac action potential (Phase 0), leading to a decrease in conduction velocity. The blockade of potassium channels prolongs the action potential duration, thereby increasing the effective refractory period.
Caption: Proposed mechanism of action for Quinicine.
This compound: Lack of Significant Channel Interaction
The lack of significant antiarrhythmic activity and the absence of a notable effect on Vmax for this compound suggest that it does not interact with cardiac sodium or potassium channels to the same extent as quinidine or quinicine.
Experimental Protocols
The following are descriptions of key experimental methodologies cited in the literature for evaluating the antiarrhythmic properties of quinidine and its derivatives.
In Vivo Model: Ouabain-Induced Arrhythmia
This model is used to induce ventricular arrhythmias and test the efficacy of antiarrhythmic agents.
-
Animal Model: Typically guinea pigs or dogs.
-
Procedure:
-
Animals are anesthetized.
-
Ouabain, a cardiac glycoside, is infused intravenously at a constant rate.
-
Ouabain progressively induces arrhythmias, starting with ventricular premature beats, followed by ventricular tachycardia, and ultimately ventricular fibrillation.
-
The test compound (e.g., quinicine) can be administered either before (preventive protocol) or after the onset of stable arrhythmia (curative protocol).
-
The primary endpoints are the dose of ouabain required to induce arrhythmia and the ability of the test compound to suppress or terminate the arrhythmia.
-
Caption: Workflow for Ouabain-Induced Arrhythmia Model.
In Vitro Model: Isolated Heart Reperfusion Arrhythmia
This model assesses the effects of compounds on arrhythmias that occur upon reperfusion after a period of ischemia.
-
Preparation: Isolated rat hearts are perfused via the Langendorff apparatus.
-
Procedure:
-
Hearts are stabilized with a physiological salt solution.
-
Global ischemia is induced by stopping the perfusion for a defined period.
-
Reperfusion is initiated, which typically induces ventricular fibrillation and tachycardia.
-
The test compound (e.g., this compound) is included in the perfusate before ischemia to evaluate its protective effects.
-
The incidence and duration of arrhythmias during reperfusion are quantified.
-
In Vitro Electrophysiology: Canine Purkinje Fibers
This technique allows for the direct measurement of the effects of a compound on the cardiac action potential.
-
Preparation: Purkinje fibers are dissected from canine hearts and placed in a tissue bath superfused with Tyrode's solution.
-
Procedure:
-
Standard microelectrode techniques are used to impale the cells and record transmembrane action potentials.
-
The fibers are stimulated at various cycle lengths.
-
Action potential parameters, including the maximum upstroke velocity (Vmax) of Phase 0 and the action potential duration (APD), are measured at baseline.
-
The test compound (e.g., this compound) is added to the superfusate, and the measurements are repeated.
-
Changes in Vmax reflect effects on sodium channels, while changes in APD indicate effects on potassium channels.
-
Conclusion
Based on the currently available scientific literature, this compound appears to be an inactive metabolite of quinidine with no significant antiarrhythmic properties. In contrast, quinicine has been reported to possess antiarrhythmic activity through a mechanism of action similar to that of quinidine. However, the lack of modern, quantitative studies on quinicine makes a direct and detailed comparison of its potency with other antiarrhythmic agents challenging. For researchers and drug development professionals, these findings suggest that the metabolic conversion of quinidine to this compound represents a pathway of inactivation, while the isomeric form, quinicine, may warrant further investigation as a potential antiarrhythmic compound, should more detailed and quantitative studies be undertaken.
References
- 1. Comparison of the antiarrhythmic activity of quinidine and quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of electrophysiologic effects of quinidine and amiodarone in sustained ventricular tachyarrhythmias associated with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinidine/quinine: stereospecific electrophysiologic and antiarrhythmic effects in a canine model of ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and electrophysiological effects of quinacrine on the response of ventricular tissues to hypoxia and reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydroquinidine vs. Quinidine: A Comparative Analysis of a Classic Antiarrhythmic and its Derivative
A detailed examination of the clinical efficacy, pharmacokinetics, and electrophysiological properties of dihydroquinidine and its parent compound, quinidine, reveals subtle but significant differences that may influence clinical decision-making in the management of cardiac arrhythmias. While both agents demonstrate comparable antiarrhythmic activity, variations in bioavailability and specific cardiac effects warrant a closer look.
This guide provides a comprehensive comparison based on available clinical trial data, intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of Clinical Efficacy
A key clinical trial directly comparing dihydroquinidine and quinidine in patients with premature ventricular beats (PVB) provides valuable insights into their relative effectiveness. The study, a randomized, double-blind, crossover, placebo-controlled trial, evaluated the antiarrhythmic activity of both drugs.
| Parameter | Dihydroquinidine | Quinidine | Placebo | Reference |
| Patient Response (>50% reduction in PVB frequency) | 8 out of 14 patients | 7 out of 14 patients | N/A | [1] |
| Mean PVB Frequency per Hour (Maintenance) | 233 ± 330 | 234 ± 311 | 690 ± 569 | [1] |
| Patients with >70% Decrease in Mean PVB Frequency | 9 out of 14 (64%) | 8 out of 14 (57%) | N/A | [1] |
| Prevention of Pacing-Induced Ventricular Tachycardia | 35% prevention rate | 28% prevention rate (one patient in whom hydroquinidine was effective but quinidine was not) | N/A | [2] |
Experimental Protocols
Study on Ventricular Ectopy[1]
-
Design: A randomized, double-blind, crossover, placebo-controlled trial.
-
Participants: 14 patients (11 men, 3 women, aged 28 to 67 years) with heart disease and chronic, stable, high-frequency premature ventricular beats (PVB) (>100/hr).
-
Methodology:
-
Acute Administration: Patients received either dihydroquinidine or quinidine as gluconates in an oral solution (600 mg) during Holter monitoring. Blood samples were collected at 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-administration.
-
Chronic Administration: Patients were assigned to three successive 7-day treatment periods with dihydroquinidine HCl (900 mg/day), quinidine polygalacturonate (1,650 mg/day), or placebo.
-
Endpoint: 24-hour Holter monitoring was performed at the end of each treatment period to assess PVB frequency, and a blood sample was taken to determine drug concentration.
-
Study on Pacing-Induced Ventricular Tachycardia
-
Design: An open, randomized, crossover trial.
-
Participants: 14 patients with a history of old myocardial infarction (12 patients) or dilated cardiomyopathy (2 patients) in whom sustained monomorphic ventricular tachycardia (VT) was inducible.
-
Methodology:
-
Baseline: An initial electrophysiological study was performed at least 48 hours after the withdrawal of all antiarrhythmic therapy to induce VT.
-
Intervention: The stimulation protocol was repeated at least 48 hours after the administration of either 600 mg/24 hours of hydroquinidine (dihydroquinidine) or 1100 mg of quinidine arabogalactane sulphate, 3 to 4 hours after the last dose.
-
Crossover: The other antiarrhythmic was tested after a washout period, irrespective of the initial result.
-
Endpoint: Prevention of pacing-induced sustained VT. Plasma concentrations of both drugs were measured during the stimulation test.
-
Pharmacokinetics and Electrophysiology
Studies have shown that dihydroquinidine is approximately 59% to 73% as bioavailable as quinidine. Despite this, their rates of absorption and elimination are similar. The mean peak blood levels of dihydroquinidine were found to be lower than those of quinidine after a 600 mg oral dose (1.06 +/- 0.34 µg/ml vs. 2.15 +/- 0.96 µg/ml, respectively). Similarly, during maintenance treatment, steady-state peak plasma concentrations of dihydroquinidine were lower than those of quinidine (1.10 +/- 0.41 µg/ml vs. 2.24 +/- 1.13 µg/ml, respectively).
In terms of cardiac effects, both drugs exhibit negative inotropic, chronotropic, and dromotropic effects with no significant differences observed in canine hearts. However, dihydroquinidine was found to be more potent than quinidine in decreasing coronary arterial pressure. In vitro studies on canine Purkinje fibers have shown that both dihydroquinidine and quinidine depress the maximum phase 0 upstroke slope of the action potential (Vmax) and prolong the action potential duration at 90% repolarization (APD90), with both agents capable of causing early afterdepolarizations at long basic cycle lengths.
Signaling and Experimental Workflow
The following diagram illustrates the workflow of the randomized, double-blind, crossover clinical trial comparing dihydroquinidine and quinidine in patients with premature ventricular beats.
Caption: Workflow of the crossover clinical trial.
Side Effect Profile
Both dihydroquinidine and quinidine share a similar side effect profile, which is a significant consideration in their clinical use. Quinidine is associated with a range of adverse effects, including gastrointestinal issues like diarrhea, nausea, and vomiting. A more serious concern is cinchonism, characterized by symptoms such as tinnitus, hearing loss, and confusion.
Cardiovascular side effects can be severe and include hypotension, syncope, and an increased QRS duration. A notable risk is the potential for quinidine-induced long QT syndrome, which can lead to torsades de pointes, a life-threatening arrhythmia. In fact, meta-analyses have indicated that the mortality associated with quinidine use for preventing atrial fibrillation/flutter recurrence was more than three times greater than placebo. Due to these risks, quinidine therapy requires careful patient monitoring, including checking for widening of the QRS complex or QTC interval. It is important to note that commercial quinidine preparations often contain dihydroquinidine as an impurity, which itself has potent antiarrhythmic activity.
References
- 1. Comparison of the effectiveness of dihydroquinidine and quinidine on ventricular ectopy after acute and chronic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparison of the efficacy of 2 delayed-action preparations of hydroquinidine and quinidine in the prevention of pacing induced ventricular tachycardia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Quinidine N-oxide: A Comprehensive Safety and Operational Guide
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Quinidine N-oxide with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential absorption. |
| Body Protection | A lab coat or other protective clothing that covers the arms. | Minimizes the risk of contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols.[1] | Prevents inhalation of the compound, which can be harmful.[1] |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent further contamination.
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill: For solid spills, dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne.[1]
-
Absorb and Collect: Use an absorbent material to collect the spilled substance.
-
Decontaminate: Clean the spill area thoroughly with a detergent and water solution.
-
Dispose of Waste: All contaminated materials, including PPE, must be collected in a sealed, labeled container for hazardous waste disposal.
III. Step-by-Step Disposal Procedure
The disposal of this compound should be managed as hazardous waste. Adherence to institutional and local regulations is paramount.
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Keep the container closed at all times, except when adding waste.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Provide them with accurate information about the waste material.
-
Incineration at a licensed facility is a common and recommended method for the disposal of this type of chemical waste.[2]
-
It is crucial to never dispose of this compound down the drain or in regular trash. [2] This can lead to environmental contamination and is a violation of most regulatory standards.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Quinidine N-oxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds like Quinidine N-oxide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment. By adhering to these procedural steps, you can minimize risks and handle this compound with confidence.
Essential Safety Information at a Glance
A thorough understanding of the hazards associated with this compound is the first step toward safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from supplier documentation and data for structurally related compounds, such as Quinidine and its salts, provides critical safety insights.
| Parameter | Value/Information | Source/Notes |
| Chemical Name | This compound | - |
| CAS Number | 70116-00-6 | [1][2][3] |
| Molecular Formula | C20H24N2O3 | [2][3] |
| Molecular Weight | 340.42 g/mol | |
| Appearance | Off-White Solid | |
| Solubility | Soluble in Methanol, DMSO | |
| Storage | 2-8°C Refrigerator, Under inert atmosphere | |
| Acute Toxicity (Oral LD50, Rat) | 456 mg/kg (for Quinidine Sulfate) | Data for a related compound. |
| Primary Hazards | Harmful if swallowed. May cause an allergic skin reaction. | Based on related compounds. |
Personal Protective Equipment (PPE): Your First Line of Defense
The meticulous use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory activities involving this compound.
| PPE Category | Item | Specification | Recommended Use |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber is a suitable material. Always inspect gloves for integrity before use. | Required for all handling activities. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Eye Protection | Safety goggles | Safety goggles with side frames are essential. In cases of potential splashing, a face shield should be worn in addition to goggles. | Required for all handling activities. |
| Body Protection | Laboratory coat/Gown | A body-covering protective clothing should be worn. For tasks with a higher risk of contamination, a disposable gown made of a resistant material is advised. | Required for all handling activities. |
| Respiratory Protection | Dust mask/Respirator | In case of dust formation, use a suitable dust mask. For procedures that may generate aerosols or if working outside a ventilated enclosure, a NIOSH-approved respirator is necessary. | Required when handling the powder form or when there is a risk of aerosol generation. |
Operational Plan: A Step-by-Step Procedural Guide
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
Receiving and Storage
-
Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C in a refrigerator and under an inert atmosphere.
Handling and Preparation of Solutions
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to minimize exposure.
-
Weighing: When weighing the solid compound, use a balance inside a ventilated enclosure to prevent the dispersion of dust.
-
Solution Preparation: To avoid splashing, slowly add the solid this compound to the solvent.
Spill Procedures
-
Small Spills:
-
Alert personnel in the immediate vicinity.
-
Wearing appropriate PPE, cover the spill with an absorbent material like vermiculite or sand.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety (EHS) office for assistance.
-
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and associated waste is a critical final step in the handling process.
-
Unused Product: Unused or off-specification this compound should be disposed of as hazardous waste. It is recommended to send it to a licensed incineration plant.
-
Solutions: Quinidine-containing solutions should not be disposed of down the drain. They should be collected in a designated, labeled hazardous waste container for organic or chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including gloves, disposable gowns, and absorbent pads, must be treated as hazardous waste. Place these items in a sealed and clearly labeled container for hazardous waste disposal.
-
Packaging: Contaminated packaging or containers must also be disposed of as hazardous waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
